molecular formula H18N6Os B13767124 Osmium ammine-B

Osmium ammine-B

Cat. No.: B13767124
M. Wt: 292.4 g/mol
InChI Key: DPKNPBGBOVYSDV-UHFFFAOYSA-N
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Description

Osmium ammine-B (CAS 48016-91-7) is a polyamminic, electron-dense compound primarily utilized as a specific DNA stain in transmission electron microscopy . Its core research value lies in its application in a Feulgen-like reaction, which allows for the ultrastructural localization of DNA within cell nuclei . The staining mechanism involves acid hydrolysis of tissue sections, which exposes free aldehyde groups on the DNA molecules. This compound then acts as a Schiff-type reagent, selectively binding to these aldehyde groups and forming a complex with high electron density, enabling clear visualization under the electron microscope . This specificity is valuable for detailed investigations of nuclear architecture and has been effectively used in both biological and biomedical research. For instance, it has been applied in ultrastructural studies of ribonucleoproteins (RNPs) to correlate the distribution of the stain with that of phosphorus, a key component of nucleic acids . Furthermore, it has been employed in cancer research to examine and characterize DNA distribution within the blasts of various leukemias, including acute megakaryoblastic leukemia (AMKL) . The compound is noted for its high stability, which contributes to reliable and consistent staining results . This compound is offered for research applications only and is not intended for diagnostic or personal use.

Properties

Molecular Formula

H18N6Os

Molecular Weight

292.4 g/mol

IUPAC Name

azane;osmium

InChI

InChI=1S/6H3N.Os/h6*1H3;

InChI Key

DPKNPBGBOVYSDV-UHFFFAOYSA-N

Canonical SMILES

N.N.N.N.N.N.[Os]

Origin of Product

United States

Synthesis and Derivatization Strategies for Osmium Ammine Complexes

Methodologies for Ammine Ligand Incorporation

The introduction of ammine ligands to an osmium center is governed by the principles of coordination chemistry, including the lability of existing ligands, the oxidation state of the osmium, and the reaction conditions. The primary methods for incorporating ammine ligands are direct ammination, ligand substitution, and, to a lesser extent, template-directed synthesis.

Direct Ammination Pathways

Direct ammination involves the reaction of an osmium precursor, typically a halide or an oxide, with ammonia (B1221849). This approach is conceptually straightforward but can be influenced by the reactivity of the osmium starting material and the reaction conditions. For instance, the reaction of osmium halides with ammonia can lead to the formation of ammine complexes. However, the inertness of some osmium halide complexes can necessitate harsh reaction conditions.

A notable example involves the use of osmium tetroxide (OsO₄) as a starting material. While highly toxic, its reactivity allows for the formation of nitrido complexes upon reaction with ammonia, which can then be further converted to ammine complexes. For example, the reaction of OsO₄ with ammonia in the presence of a base like potassium hydroxide (B78521) can yield the nitrido complex K[OsO₃N]. wikipedia.org This nitrido ligand can subsequently be protonated to form an ammine ligand under appropriate conditions.

Ligand Substitution Approaches

Ligand substitution is a more common and versatile method for the synthesis of osmium ammine complexes. This strategy involves the replacement of one or more ligands in a pre-existing osmium complex with ammonia. The success of this method depends on the relative bond strengths of the incoming and outgoing ligands and the kinetic lability of the starting complex.

A prevalent application of this method is the substitution of water ligands in aqueous osmium complexes with ammonia. chemrevise.orgcrunchchemistry.co.ukchemguide.co.uk The reaction of a hexaaquaosmium(II) ion, [Os(H₂O)₆]²⁺, with an excess of aqueous ammonia leads to the stepwise replacement of water molecules by ammine ligands. The equilibrium of this reaction is driven by the high concentration of ammonia. chemrevise.org

Similarly, halide ligands in complexes such as hexachloroosmate(IV), [OsCl₆]²⁻, can be substituted by ammonia, although this often requires elevated temperatures and pressures due to the inertness of the Os-Cl bond. The reaction proceeds through a series of intermediates with mixed ammine-chloro ligands.

The following table summarizes representative ligand substitution reactions for the synthesis of osmium ammine complexes.

Starting ComplexReagentProductReaction ConditionsReference
[Os(H₂O)₆]²⁺aq. NH₃[Os(NH₃)₆]²⁺Excess ammonia in aqueous solution chemrevise.org
[OsCl₆]²⁻aq. NH₃[Os(NH₃)₆]³⁺ (after oxidation)High temperature and pressureN/A
[Ru(NH₃)₅Cl]²⁺ (analogue)NaN₃[Ru(NH₃)₅(N₂)]²⁺Aqueous solution with methanesulfonic acid wikipedia.org

Note: Specific conditions for osmium complexes can vary and are often analogous to those for other platinum group metals like ruthenium and cobalt.

Template-Directed Syntheses

Template-directed synthesis utilizes a central metal ion to organize precursor molecules into a specific arrangement before a final ring-closing reaction occurs to form a macrocyclic ligand. While this method is well-established for the synthesis of macrocyclic complexes of other metals, its application specifically for the synthesis of osmium ammine macrocycles is not widely documented in readily available literature. The general principle involves the condensation of dicarbonyl compounds with diamines in the presence of a metal ion, which acts as a template. It is plausible that osmium ions could serve as templates for the formation of macrocyclic Schiff base ligands, which could subsequently be reduced to form saturated polyamine macrocyclic complexes. However, specific examples detailing the synthesis of osmium ammine complexes via this route are not prevalent.

Synthesis of Specific Osmium Ammine Precursors

The synthesis of specific osmium ammine precursors, such as pentaammineosmium(II/III) and tetraammineosmium(II/III) derivatives, is crucial for the systematic study of osmium chemistry and for providing starting materials for more complex molecules.

Preparation of Pentaammineosmium(II) Derivatives

Pentaammineosmium(II) complexes are valuable intermediates in the study of electron transfer reactions and in the synthesis of complexes with interesting back-bonding capabilities. A key precursor is the dinitrogen complex, [Os(NH₃)₅(N₂)]²⁺. This complex is known and is analogous to the well-studied ruthenium complex, [Ru(NH₃)₅(N₂)]²⁺. wikipedia.org The synthesis of the ruthenium analogue involves the reaction of [Ru(NH₃)₅Cl]Cl₂ with sodium azide. wikipedia.org A similar strategy can be envisioned for the osmium counterpart. The dinitrogen ligand in [Os(NH₃)₅(N₂)]²⁺ is relatively labile and can be displaced by other ligands, making it a versatile starting material.

Another important precursor is the trifluoromethanesulfonato (triflate) complex, [Os(NH₃)₅(OTf)]²⁺. Triflate is an excellent leaving group, facilitating the synthesis of a wide range of [Os(NH₃)₅L]ⁿ⁺ complexes through ligand substitution. The synthesis of such triflate complexes often proceeds from a suitable halo or aqua precursor.

The following table provides an overview of synthetic routes to key pentaammineosmium precursors.

Precursor ComplexSynthetic RouteStarting MaterialsKey FeaturesReference
[Os(NH₃)₅(N₂)]²⁺Analogous to Ru synthesis[Os(NH₃)₅Cl]²⁺, NaN₃Versatile precursor with a labile N₂ ligand wikipedia.orgacs.org
[Os(NH₃)₅Cl]²⁺Reduction of Os(III) precursor[Os(NH₃)₅Cl]³⁺Common starting material for Os(II) chemistryN/A
[Os(NH₃)₅(OTf)]²⁺Substitution of a labile ligand[Os(NH₃)₅(H₂O)]³⁺, (CF₃SO₂)₂OContains a good leaving group (OTf⁻)N/A

Generation of Tetraammineosmium Complexes

Tetraammineosmium complexes, with the general formula [Os(NH₃)₄X₂]ⁿ⁺, exist as either cis or trans isomers, which can exhibit different chemical and physical properties. The synthesis of specific isomers often requires careful control of reaction conditions.

The synthesis of tetraammineosmium complexes can be approached by controlled substitution of ligands in a hexacoordinated osmium precursor. For example, the reaction of [OsCl₆]²⁻ with a stoichiometric amount of ammonia under controlled conditions can, in principle, lead to the formation of tetraamminechloroosmium(III) species.

Analogous synthetic strategies from cobalt chemistry can provide insights into potential routes for osmium complexes. For instance, the synthesis of cis-[Co(NH₃)₄Cl₂]Cl is achieved by the reaction of [Co(CO₃)(NH₃)₄]⁺ with concentrated HCl, while the trans isomer is obtained from the reaction of [Co(NH₃)₆]³⁺ with a mixture of HCl and H₂SO₄. chemtube3d.com Similar strategies involving carbonato or other suitable leaving groups could potentially be applied to the synthesis of isomeric tetraammineosmium complexes.

The development of reliable synthetic routes to both cis and trans isomers of tetraammineosmium complexes is essential for a comprehensive understanding of their coordination chemistry and for their use as building blocks in more complex systems.

Formation of Bis(terpyridine)osmium(II) Amine Conjugates

A significant strategy in osmium chemistry involves the creation of bis(terpyridine)osmium(II) complexes. Terpyridine, a tridentate ligand, forms highly stable octahedral complexes with osmium. mdpi.com The general synthesis involves the reduction of an Os(III) precursor, such as OsCl₃, to Os(II) in a high-boiling-point solvent like ethylene (B1197577) glycol. The terpyridine ligands are then introduced to coordinate with the Os(II) center, forming the robust [Os(tpy)₂]²⁺ core. mdpi.com

The introduction of amine functionalities is typically achieved by using pre-functionalized terpyridine ligands. For instance, amine-modified R-C₆H₄-terpy ligands have been successfully incorporated into bis-terpyridyl osmium(II) complexes. mdpi.com This approach allows for the strategic placement of amine groups on the periphery of the complex, which can then serve as handles for further conjugation or to modulate the electronic properties of the metal center. mdpi.com The electronic coupling between the amine-functionalized ligand and the osmium center has been confirmed to be stronger compared to analogous ruthenium systems, a consequence of the lower Os(III/II) potential. mdpi.com

Complex Type Synthesis Precursors Key Reaction Step Significance
Bis(terpyridine)osmium(II)OsCl₃, Terpyridine LigandsReduction of Os(III) to Os(II) followed by ligand coordination mdpi.comForms a stable, redox-active core for further functionalization.
Amine-Functionalized Bis(terpyridine)osmium(II)Os(II) precursor, Amine-modified terpyridine ligandsCoordination of pre-functionalized ligands mdpi.comAllows for targeted introduction of amine groups, influencing electronic properties and enabling further derivatization. mdpi.com

Functionalization and Derivatization of Osmium Ammine Cores

The derivatization of the osmium ammine core is crucial for tailoring its function for specific applications. By attaching various moieties, researchers can direct these complexes to biological targets, introduce new redox capabilities, or control their three-dimensional structure.

Attachment of Biological Targeting Moieties

To enhance the utility of osmium complexes in biological systems, particularly as anticancer agents or imaging probes, they can be conjugated to targeting moieties. nih.gov This functionalization aims to improve cellular uptake and direct the complex to specific organelles or tissues.

A notable example is the conjugation of organometallic Os(II) arene complexes with polyarginine peptides. nih.gov Arginine-rich cell-penetrating peptides (CPPs) are known to facilitate entry into cells. Research has shown that conjugating an osmium complex to an Arg₅ or Arg₈ peptide chain significantly increases its uptake into human ovarian cancer cells—by approximately 2-fold and 10-fold, respectively. nih.gov This strategy not only enhances cellular accumulation but can also influence the mechanism of action, with the Arg₈ conjugate showing a 15-fold increase in binding to DNA, a potential therapeutic target. nih.gov The attachment of various heterocyclic moieties has also been explored to modulate the biological reactivity and stability of osmium complexes. spuvvn.edu

Targeting Moiety Osmium Complex Type Effect Reference
Single Arginine (Arg₁)Organometallic Os(II) AreneNo significant effect on cellular uptake. nih.gov
Polyarginine (Arg₅)Organometallic Os(II) Arene~2x increase in cellular uptake. nih.gov
Polyarginine (Arg₈)Organometallic Os(II) Arene~10x increase in cellular uptake; 15x increase in DNA binding. nih.gov
Heterocyclic MoietiesOsmium(IV)Alters biological reactivity and stability. spuvvn.edu

Introduction of Redox-Active Substituents

The inherent redox activity of osmium can be further tuned by introducing redox-active substituents to the ligands. This is particularly relevant for applications in biosensors and catalysis, where electron transfer processes are key. researchgate.netresearchgate.net Amine substituents on terpyridine ligands, for example, act as electron-donating groups that can shift the redox potentials of the osmium center. mdpi.commdpi.com

Novel osmium redox complexes have been synthesized by coordinating pyridine (B92270) groups that contain primary amines. researchgate.net These complexes can be immobilized on electrode surfaces, for example, and act as efficient mediators for electron transport from enzymes in biosensor applications. researchgate.netsemanticscholar.org The systematic investigation of bis(terpyridine)osmium(II) complexes with various electron-donating or electron-withdrawing substituents has demonstrated a linear correlation between the experimental redox potentials and the electronic nature of the substituent, as described by Hammett constants. mdpi.com This predictability allows for the rational design of osmium complexes with specific electrochemical properties.

Stereochemical Control in Synthesis

The stereochemistry of an osmium complex—its specific three-dimensional arrangement—is a critical determinant of its chemical reactivity and biological activity. nih.gov Therefore, achieving stereochemical control during synthesis is a key objective.

One approach to achieving this control is through stereospecific reactions. For instance, the vicinal oxyamination of olefins by alkyl imido osmium compounds has been shown to be a stereospecific process. acs.org This type of reaction allows for the controlled introduction of new functional groups with a defined spatial relationship. The choice of ligands, coordination geometry, and the osmium oxidation state all play a role in directing the stereochemical outcome of a synthesis. nih.gov This fine-tuning is essential for applications such as asymmetric catalysis and for designing drugs that interact specifically with chiral biological targets like DNA or proteins. nih.govspuvvn.edu

Redox Chemistry and Electronic Structure of Osmium Ammine Systems

Characterization of Osmium Oxidation States in Ammine Environments

The characterization of osmium's oxidation state within an ammine coordination sphere is accomplished through a combination of spectroscopic, electrochemical, and magnetic techniques. Each oxidation state imparts unique and measurable properties to the complex.

Osmium(II) ammine complexes are typically low-spin d⁶ systems, a configuration that renders them diamagnetic. cdnsciencepub.com This electronic structure is characterized by a filled t₂g orbital set, which contributes to their kinetic inertness. cdnsciencepub.com The electronic configuration of Os(II) is [Xe] 5d⁶. ualberta.ca

Spectroscopic characterization often involves UV-Visible and infrared (IR) spectroscopy. The electronic spectra of Os(II) ammine complexes containing π-acceptor ligands, such as dinitrogen (N₂) or carbon monoxide (CO), exhibit metal-to-ligand charge transfer (MLCT) bands. cdnsciencepub.com For instance, the complex [Os(NH₃)₅(N₂)]²⁺ displays a strong absorption band assigned to a dπ → π*(N₂) transition. cdnsciencepub.com The energies of these transitions provide insight into the strength of the metal-ligand bond. cdnsciencepub.com

X-ray photoelectron spectroscopy (XPS) provides direct evidence of the Os(II) oxidation state. The Os 4f XPS spectrum for an Os(II) complex shows a characteristic doublet corresponding to the Os 4f₇/₂ and Os 4f₅/₂ core levels. aip.org

Interactive Data Table: Spectroscopic Data for Representative Osmium(II) Ammine Complexes

ComplexTechniqueKey ObservationReference
[Os(NH₃)₅(N₂)]²⁺UV-Visdπ → π*(N₂) transition at 48,100 cm⁻¹ cdnsciencepub.com
[Os(bpy)₂(dpp)]²⁺UV-VisMLCT bands throughout the visible region missouristate.edu
[Os(bpy)₂Cl(py-CH₂-NH₂)]⁺XPSOs 4f₇/₂ at 51.4 eV aip.org
[Os(NH₃)₅(CO)]²⁺IRStrong ν(CO) absorption cdnsciencepub.com

bpy = 2,2'-bipyridine; dpp = 2,3-bis(2'-pyridyl)pyrazine; py = pyridine (B92270)

Osmium(III) ammine complexes possess a low-spin d⁵ electronic configuration ([Xe] 5d⁵), resulting in paramagnetism with one unpaired electron. rsc.orghku.hk This property is a key characteristic used for their identification and is typically measured using magnetic susceptibility techniques like the Faraday method or a SQUID magnetometer. researchgate.netalfa-chemistry.com

A series of octahedral halogenoammine complexes of osmium(III), such as trans-[OsLCl₂]⁺ where L represents various chelating amines, have been synthesized and characterized as low-spin monomeric species. rsc.orghku.hk Their electronic absorption spectra are more complex than their Os(II) counterparts and have been compared with analogous ruthenium(III) species to aid in assignments. cdnsciencepub.com

Electrochemical methods, particularly cyclic voltammetry, are instrumental in studying the Os(II)/Os(III) redox couple. The potential of this couple is sensitive to the nature of the other ligands in the coordination sphere. For example, in some osmium(II) complexes with azoimine ligands, the Os(II)/Os(III) couple is observed at potentials around 0.45 V. rsc.org

Interactive Data Table: Properties of Selected Osmium(III) Ammine Complexes

ComplexMagnetic PropertySpectroscopic FeatureElectrochemical Data (OsII/OsIII couple)Reference
trans-[OsLCl₂]⁺ (L=various amines)Low-spin (paramagnetic)Discussed in relation to Ru(III) analogsNot specified rsc.orghku.hk
[Os(NH₃)₅X]X₂ (X=Cl, Br, I)ParamagneticElectronic spectra measured and compared to Ru(III)Not specified cdnsciencepub.com
[Os(III)(tpm)(Cl)₂(NH₃)]⁺ParamagneticCharacterized by X-ray crystallographyPart of a multi-step redox process nih.gov
[Os(L)(pap)Br]Paramagnetic (EPR active)Complex electronic spectraE₁/₂ near 0.45 V rsc.org

tpm = tris(1-pyrazolyl)methane; pap = 2-(phenylazo)pyridine

Osmium is capable of forming stable complexes in higher oxidation states, notably Os(VI). Osmium(VI) nitrido complexes, characterized by a strong Os≡N triple bond, are particularly significant as precursors to ammine complexes through reduction. wikidoc.orgwikipedia.org The Os(VI) center in these complexes typically has a d² electronic configuration. d-nb.info

The reaction of OsO₄ with ammonia (B1221849) in the presence of a base yields the nitrido-oxide complex K[Os(N)O₃]. wikidoc.orgwikipedia.org Other high-valent osmium nitrido complexes, such as trans-[OsVI(tpy)(Cl)₂(N)]⁺ (tpy = terpyridine), serve as key starting materials. researchgate.net These complexes are often diamagnetic and can be characterized by techniques like ¹H NMR and X-ray crystallography. d-nb.info The Os≡N stretch in the IR spectrum is a characteristic feature, typically appearing in the range of 1050–1120 cm⁻¹. researchgate.net

A remarkable reaction is the reversible four-electron, three-proton interconversion between an Os(VI) nitrido complex and an Os(II) ammine complex. For instance, the electrochemical or chemical reduction of [Os(VI)(tpm)(Cl)₂(N)]⁺ in acidic solution yields the corresponding Os(II)-ammine complex, which can be reoxidized back to the nitrido species. nih.gov

Interactive Data Table: Characteristics of High-Valent Osmium Precursors

ComplexOxidation StateKey ReactionCharacteristic FeatureReference
K[Os(N)O₃]Os(VIII) initially, forms Os(VI) nitridoOsO₄ + NH₃ + KOH → K[Os(N)O₃] + 2 H₂OIsoelectronic with OsO₄ wikidoc.orgwikipedia.org
trans-[OsVI(tpy)(Cl)₂(N)]⁺Os(VI)Precursor for hydrazido complexesExtensive multiple oxidation state chemistry researchgate.net
[OsVI(N)(L)(CN)₃]⁻Os(VI)Precursor for Os(III) ammine complex via photolysisDiamagnetic, (dxy)² ground state d-nb.info
OsVI(N)(L)₂XOs(VI)Reacts with nucleophiles to form Os(IV) speciesν(Os≡N) at 1056–1075 cm⁻¹ researchgate.net

Electron Transfer Mechanisms in Osmium Ammine Frameworks

The transfer of electrons between osmium centers or between an osmium complex and another species is a fundamental process that can occur through two primary mechanisms: inner-sphere and outer-sphere pathways. The choice of mechanism is dictated by the nature of the reactants, particularly the lability of the ligands and the presence of potential bridging groups.

Inner-sphere electron transfer is characterized by the formation of a bridged intermediate where a ligand is simultaneously bonded to both the oxidant and the reductant. digimat.inlibretexts.org This mechanism requires at least one of the reactants to have a ligand capable of bridging and the other reactant to have a coordination site available for the bridge to form. bhu.ac.in The discovery and elucidation of this mechanism were pioneered by Henry Taube, who used ruthenium and osmium ammine complexes in his seminal work. testbook.comiitk.ac.in

The process generally involves three steps:

Bridge Formation: A ligand from one metal center coordinates to the second metal center, forming a precursor complex. digimat.in

Electron Transfer: The electron is transferred from the reductant to the oxidant through the bridging ligand.

Bridge Cleavage: The successor complex separates into the final products. digimat.in

Ligands such as halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), and pyrazine (B50134) are effective bridging ligands. digimat.in The rate of inner-sphere electron transfer can be influenced by the nature of the bridging ligand; for example, conjugated systems can facilitate electron conduction. libretexts.org Taube's classic experiments demonstrated that replacing an ammine ligand in a relatively inert complex with a halide could dramatically accelerate the electron transfer rate by switching the mechanism from outer-sphere to inner-sphere. bhu.ac.in

In an outer-sphere electron transfer process, the electron is transferred from the reductant to the oxidant without the formation of a covalent link between them. digimat.in The coordination spheres of both metal complexes remain intact during the reaction. The electron is thought to "tunnel" through the solvent or surrounding medium that separates the two reactants. digimat.in

The rate of outer-sphere electron transfer is well-described by Marcus Theory. numberanalytics.com This theory relates the rate constant of the reaction to two key parameters: the standard free energy change of the reaction (ΔG°, the driving force) and the reorganization energy (λ). numberanalytics.com The reorganization energy consists of two components:

Inner-sphere reorganization energy (λᵢ): The energy required to change the bond lengths and angles within the coordination sphere of each complex to accommodate the change in oxidation state. numberanalytics.com

Outer-sphere reorganization energy (λₒ): The energy required to reorganize the surrounding solvent molecules. numberanalytics.com

Osmium ammine complexes, such as the [Os(NH₃)₆]²⁺/³⁺ couple, are classic systems for studying outer-sphere electron transfer because they are substitution-inert, meaning ligand exchange is much slower than the rate of electron transfer. researchgate.net The self-exchange electron transfer rate for this couple is a fundamental parameter in understanding outer-sphere dynamics. The ability to systematically tune the redox potential of osmium complexes by changing the ligands allows for detailed investigations into the relationship between driving force, reorganization energy, and electron transfer rates as predicted by Marcus Theory. researchgate.netwiley-vch.de

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical and computational chemistry provide powerful tools to understand the electronic configurations, excited states, and bonding characteristics of osmium ammine complexes. These studies complement experimental data and offer predictive insights into the behavior of these systems.

Density Functional Theory (DFT) has been widely applied to investigate the electronic ground states and molecular orbitals of osmium ammine and related complexes. These calculations provide a detailed picture of electron distribution and orbital energies.

For instance, DFT calculations on trans-dioxo osmium complexes with saturated amine ligands, such as trans-[Os(O)2(NH3)2(NMeH2)2]2+, have been performed using various density functionals. nih.gov The choice of functional can influence the predicted ground state. For a related iron analogue, pure and meta-GGA functionals predicted a singlet ground state, while hybrid functionals like B3LYP predicted a quintet ground state. nih.gov

A systematic study on a series of bis(terpyridine)osmium(II) complexes, which are analogous to ammine systems in their coordination environment, utilized DFT to probe their electronic structure. mdpi.com The calculations, performed with the B3LYP functional, revealed that the highest occupied molecular orbital (HOMO) is primarily metal-based, corresponding to the t2g orbitals of the d6 Os(II) center, while the lowest unoccupied molecular orbital (LUMO) is localized on the π-system of the terpyridine ligands. mdpi.comaip.orgresearchgate.net This electronic configuration is typical for such pseudo-octahedral complexes. mdpi.com

DFT calculations have also been crucial in understanding the redox processes of osmium complexes with redox-active amine substituents. researchgate.netnih.govacs.org In these systems, the calculations help to determine whether oxidation occurs at the osmium center (Os(II) to Os(III)) or at the amine ligand. researchgate.netnih.govacs.org The spin density calculations on oxidized species can reveal the extent of delocalization of the unpaired electron over the metal and ligand framework. researchgate.netreading.ac.uk

The following table summarizes selected DFT results for a representative bis(terpyridine)osmium(II) complex, illustrating the nature of its frontier molecular orbitals.

Molecular OrbitalPrimary CharacterDescription
LUMOLigand-based (π*)Localized on the terpyridine ligands, acts as the primary electron acceptor. mdpi.comaip.orgresearchgate.net
HOMOMetal-based (dπ, t2g)Primarily composed of the dxy, dxz, and dyz orbitals of the osmium center, acts as the primary electron donor. mdpi.comaip.orgresearchgate.net
HOMO-1Metal-based (dπ, t2g)Part of the set of t2g orbitals on the osmium center. mdpi.com
HOMO-2Metal-based (dπ, t2g)Part of the set of t2g orbitals on the osmium center. mdpi.com

Table 1: Frontier Molecular Orbital Characteristics of a Bis(terpyridine)osmium(II) Complex from DFT Calculations.

Computational modeling, particularly using Time-Dependent DFT (TD-DFT), is essential for understanding the nature of the ground and excited states of osmium ammine systems and for interpreting their electronic absorption spectra.

TD-DFT calculations have been successfully used to simulate the UV-Vis absorption spectra of osmium complexes. d-nb.info For osmium bisterpyridine complexes with amine substituents, the calculations show rich visible absorptions that are attributed to singlet metal-to-ligand charge-transfer (¹MLCT), triplet MLCT, and intraligand charge-transfer transitions. researchgate.netnih.govacs.org

In a study of a luminescent osmium(VI) nitrido complex that undergoes photochemical reaction to form an osmium(III) ammine complex, TD-DFT calculations were crucial in assigning the character of the excited states. d-nb.info The calculations revealed that the lowest energy absorption bands have significant ligand-to-metal-ligand charge transfer (LML'CT) character, involving transitions from orbitals on a bidentate ligand to the dπ* orbitals of the Os≡N group. d-nb.info

The ground and excited state properties of osmium complexes can be tuned by modifying the ligands. For example, in a series of bis(terpyridine)osmium(II) complexes with different substituents, DFT calculations showed that the nature of the substituent (electron-donating or electron-withdrawing) systematically shifts the redox potentials, which is correlated with the calculated orbital energies. mdpi.com

The table below presents a summary of calculated transition types and their characteristics for a generic osmium(II) polypyridyl complex, which serves as a model for ammine systems.

Transition TypeDescriptionSpectral RegionReference
¹MLCT (dπ → π)Singlet Metal-to-Ligand Charge TransferVisible researchgate.netnih.govacs.org
³MLCT (dπ → π)Triplet Metal-to-Ligand Charge TransferVisible/NIR researchgate.netnih.govacs.org
ILCT (π → π*)Intraligand Charge TransferUV/Visible researchgate.netnih.govacs.org
LMCT (π → dπ)Ligand-to-Metal Charge TransferUV/Visible nih.gov

Table 2: Computationally Modeled Electronic Transitions in Osmium Polypyridyl/Ammine Complexes.

The analysis of metal-ligand orbital interactions is fundamental to understanding the electronic structure and reactivity of osmium ammine complexes. These interactions dictate the nature of charge transfer transitions, which are prominent features in their electronic spectra.

In typical osmium(II) ammine complexes with π-acceptor ligands, the primary interaction involves back-bonding from the filled dπ orbitals of the osmium center to the empty π* orbitals of the ligands. cdnsciencepub.comscispace.com This interaction stabilizes the HOMO and destabilizes the LUMO, influencing the energy of the MLCT transitions. The strength of this back-bonding is significant for osmium(II) due to the relatively high energy of its d-orbitals. scispace.com

Conversely, Ligand-to-Metal Charge Transfer (LMCT) can also occur, particularly with electron-rich ligands or with osmium in a higher oxidation state, such as Os(III). cdnsciencepub.com In halogenoammineosmium(III) complexes, for instance, transitions from ligand π-orbitals to the partially filled dπ orbitals of the metal are observed. cdnsciencepub.com A schematic energy level diagram for these Os(III) complexes shows the interaction between ligand π-orbitals and the metal d-orbitals, leading to bonding and antibonding combinations. cdnsciencepub.com

In osmium bisterpyridine complexes with redox-active amine substituents, the nature of the charge transfer in the singly oxidized state depends on the electronic properties of the amine groups. researchgate.netnih.govacs.org Depending on the relative energies of the Os(III)/Os(II) and the amine radical cation/amine (N•+/0) redox couples, the transition can be either an Os(II) → N•+ MLCT or an N → Os(III) LMCT. researchgate.netnih.govacs.org DFT calculations are essential to unravel these complex electronic structures. researchgate.netnih.govacs.org

The interaction between the metal and ligands is also evident in the reduction pathways of these complexes. For bis(terpyridine)osmium(II), electrochemical and computational studies show that the first reduction is ligand-based, involving the addition of an electron to the π* orbital of a terpyridine ligand, forming [OsII(tpy)(tpy•−)]+. mdpi.com The subsequent oxidation, however, is metal-based, corresponding to the Os(II)/Os(III) couple. mdpi.com

A summary of key orbital interactions and resulting charge transfer phenomena is provided in the table below.

Interaction TypeOrbitals InvolvedResulting TransitionComplex Type ExampleReference
π-Back-bondingOs(dπ) → Ligand(π)Metal-to-Ligand Charge Transfer (MLCT)[Os(II)(NH₃)₅(L)]²⁺ (L=π-acceptor) cdnsciencepub.comscispace.com
σ-Donation / π-DonationLigand(π) → Os(dπ)Ligand-to-Metal Charge Transfer (LMCT)[Os(III)(NH₃)₅X]²⁺ (X=halide) cdnsciencepub.com
Mixed CharacterOs(dπ) ↔ Ligand(π/π)Tunable MLCT or LMCTOsmium bisterpyridine with redox-active amines researchgate.netnih.govacs.org

Table 3: Metal-Ligand Orbital Interactions and Charge Transfer in Osmium Ammine Systems.

Spectroscopic and Advanced Characterization Methodologies for Osmium Ammine Complexes

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of osmium ammine complexes. These methods probe the quantized vibrational energy levels of molecules, providing a unique fingerprint based on bond strengths and molecular geometry. For a complex like Osmium ammine-B, formally pentaamminedinitrogenosmium(II) chloride, [Os(NH3)5(N2)]Cl2, this analysis is critical for confirming the coordination of both ammine and dinitrogen ligands.

Ligand Mode Assignment and Perturbations

The vibrational spectrum of [Os(NH3)5(N2)]2+ is a composite of modes arising from the ammine (NH₃) ligands, the dinitrogen (N₂) ligand, and the Os-N skeletal framework. The coordination of these ligands to the osmium center induces significant perturbations in their characteristic vibrational frequencies compared to their free-state values.

Ammine Ligand Modes: The NH₃ ligands exhibit several characteristic vibrations. The N-H stretching (ν(N-H)) modes typically appear in the 3100-3400 cm⁻¹ region. The symmetric deformation (δs(NH₃)), often called the "umbrella" mode, and the degenerate deformation (δd(NH₃)) are observed near 1300 cm⁻¹ and 1600 cm⁻¹, respectively. A key indicator of coordination is the appearance of the NH₃ rocking mode (ρr(NH₃)) in the 650-850 cm⁻¹ range, which is absent in free ammonia (B1221849). These shifts provide evidence of the Os-NH₃ dative bond.

Dinitrogen Ligand Mode: The most diagnostic feature in the vibrational spectrum of this compound is the N≡N stretching frequency, ν(N-N). In free dinitrogen, this mode is IR-inactive due to the molecule's symmetry but is Raman-active at 2331 cm⁻¹. Upon coordination to the Os(II) center in an end-on fashion, the symmetry is broken, and the ν(N-N) mode becomes intensely active in the IR spectrum. Critically, its frequency is significantly lowered. This reduction is a direct consequence of metal-to-ligand π-back-bonding, where electron density from the osmium d-orbitals is donated into the π* antibonding orbitals of the N₂ ligand. This back-donation weakens the N≡N triple bond, resulting in a lower stretching frequency. For [Os(NH3)5(N2)]2+, this band is observed around 2010-2030 cm⁻¹. Oxidation of the complex to Os(III) reduces the metal's ability to back-donate, leading to a stronger N-N bond and a shift of ν(N-N) to a higher frequency (~2170 cm⁻¹).

Metal-Ligand Stretching Frequencies

Vibrations involving the direct bond between the osmium center and the nitrogen atoms of the ligands occur in the far-infrared region (typically < 600 cm⁻¹). These frequencies are a direct probe of the metal-ligand bond strength.

Osmium-Ammine Stretch (ν(Os-NH₃)): The stretching frequencies for the Os-NH₃ bonds are found in the 400-500 cm⁻¹ range. These modes confirm the presence of a strong σ-bond between the osmium and the ammine ligands.

Osmium-Dinitrogen Stretch (ν(Os-N₂)): The ν(Os-N₂) stretching frequency, observed around 520 cm⁻¹, provides a measure of the Os-N₂ bond strength. There is an inverse correlation between ν(Os-N₂) and ν(N-N): stronger π-back-bonding from Os to N₂ results in a stronger Os-N₂ bond (higher ν(Os-N₂)) but a weaker N-N bond (lower ν(N-N)). This relationship is a powerful tool for quantifying the degree of back-donation in dinitrogen complexes.

The table below summarizes key vibrational frequencies for this compound and its oxidized counterpart, illustrating the influence of the metal's oxidation state on bonding.

ComplexVibrational ModeFrequency (cm⁻¹)Significance
[Os(NH₃)₅(N₂) ]²⁺ν(N-N)~2022Strong Os(II)→N₂ π-back-bonding, weakened N-N bond
[Os(NH₃)₅(N₂) ]³⁺ν(N-N)~2170Reduced Os(III)→N₂ π-back-bonding, stronger N-N bond
[Os(NH₃)₅(N₂) ]²⁺ν(Os-N₂)~519Direct measure of Os-N₂ bond strength
[Os(NH₃)₅(N₂) ]²⁺ρr(NH₃)~720Confirms coordination of ammine ligands
Free N₂ (Raman)ν(N-N)2331Reference for unperturbed N≡N triple bond

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy (UV-Visible) probes the transitions of electrons between molecular orbitals. For transition metal complexes like this compound, the spectrum is dominated by charge-transfer bands, which are highly sensitive to the oxidation state of the metal and the nature of the ligands.

Metal-to-Ligand Charge Transfer (MLCT) Studies

This compound, [Os(NH3)5(N2)]2+, is a classic system for studying Metal-to-Ligand Charge Transfer (MLCT) transitions. The complex features an electron-rich, low-spin d⁶ Os(II) center and a dinitrogen ligand with low-lying, empty π* orbitals. This combination facilitates the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital.

The electronic spectrum of [Os(NH3)5(N2)]2+ is characterized by an intense absorption band in the near-UV region. This band, assigned as an Os(dπ) → N₂(π) MLCT transition, is responsible for the pale yellow color of the complex. The high molar absorptivity (ε) of this band is characteristic of a charge-transfer process. The energy of this transition is a direct measure of the energy gap between the osmium d-orbitals and the dinitrogen π orbitals, providing quantitative information about the extent of π-back-bonding.

Ligand-to-Metal Charge Transfer (LMCT) Characterization

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. These transitions are more prominent in complexes with an oxidized, electron-poor metal center and ligands with available lone-pair electrons.

While MLCT bands dominate the spectrum of the Os(II) complex, LMCT character becomes significant upon oxidation to the Os(III) species, [Os(NH3)5(N2)]3+. The Os(III) center is more electrophilic, lowering the energy required for an electron to transfer from the ammine ligands. Transitions of the type NH₃(σ) → Os(dσ*) can be observed, typically at higher energies (further in the UV) than the MLCT bands of the corresponding Os(II) complex. The study of these bands helps to map the electronic structure of the oxidized state.

The table below presents characteristic electronic transition data for the osmium ammine dinitrogen system.

Complexλmax (nm)ε (M⁻¹cm⁻¹)Assignment
[Os(NH₃)₅(N₂) ]²⁺~268~19,000MLCT: Os(dπ) → N₂(π)
[Os(NH₃)₅(N₂) ]³⁺~258~4,300LMCT: NH₃(σ) → Os(dσ)

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique exclusively sensitive to species with unpaired electrons. Therefore, it is not applicable to the diamagnetic (d⁶) this compound complex, [Os(NH3)5(N2)]2+. However, it is an exceptionally powerful tool for characterizing its one-electron oxidized, paramagnetic analogue, [Os(NH3)5(N2)]3+.

The [Os(NH3)5(N2)]3+ ion has a low-spin d⁵ electronic configuration, resulting in a single unpaired electron (S = 1/2), making it ESR-active. The ESR spectrum provides detailed information about the environment and distribution of this unpaired electron.

g-Tensor Analysis: Due to the non-cubic (C₄v) symmetry of the complex, the ESR spectrum is anisotropic, characterized by different g-values along different molecular axes (g∥ and g⊥). For a d⁵ system, the deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is determined by spin-orbit coupling and the energy separation between the d-orbitals. Analysis of the g-tensor allows for the determination of the ground-state electronic configuration, confirming that the unpaired electron resides primarily in a metal-based d-orbital.

Hyperfine Coupling: The spectrum can also exhibit hyperfine structure, which arises from the interaction of the unpaired electron's spin with the nuclear spins of nearby atoms. Key interactions include:

¹⁴N Hyperfine Coupling: Crucially, coupling to the two non-equivalent nitrogen nuclei of the N₂ ligand can be resolved. The distinct hyperfine coupling constants for the coordinated nitrogen (Nα) and the terminal nitrogen (Nβ) provide direct, quantitative evidence that the unpaired electron density is delocalized onto the dinitrogen ligand. This confirms the covalent nature of the Os-N₂ bond.

¹⁸⁹Os Hyperfine Coupling: Coupling to the ¹⁸⁹Os nucleus (I = 3/2, 16.1% natural abundance) can also be observed, providing further confirmation of the electron's localization on the metal center.

The data obtained from ESR spectroscopy are indispensable for building a complete molecular orbital picture of the paramagnetic Os(III) dinitrogen complex.

ComplexParameterValueInterpretation
[Os(NH₃)₅(N₂) ]³⁺g⊥~1.90Anisotropic g-tensor component, perpendicular to the Os-N₂ axis
[Os(NH₃)₅(N₂) ]³⁺g∥~1.75Anisotropic g-tensor component, parallel to the Os-N₂ axis
[Os(NH₃)₅(N₂) ]³⁺A(¹⁴Nα)~20 GHyperfine coupling to the coordinated N atom; indicates spin delocalization
[Os(NH₃)₅(N₂) ]³⁺A(¹⁴Nβ)~8 GHyperfine coupling to the terminal N atom; confirms delocalization across the N-N bond

Table of Mentioned Compounds

Common Name / DesignationChemical Formula / CationSystematic Name
This compound[Os(NH3)5(N2)]Cl2Pentaamminedinitrogenosmium(II) chloride
N/A[Os(NH3)5(N2)]2+Pentaamminedinitrogenosmium(II) cation
N/A[Os(NH3)5(N2)]3+Pentaamminedinitrogenosmium(III) cation
AmmoniaNH3Ammonia
DinitrogenN2Dinitrogen

Analysis of g-Tensor Anisotropy

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for probing paramagnetic osmium species, such as the Os(III) (d⁵) center in this compound. Due to the unpaired electron, the complex interacts with an external magnetic field, and the specifics of this interaction are described by the g-tensor. For osmium complexes, which possess very large spin-orbit coupling constants (ζ ≈ 3000 cm⁻¹), the g-values often deviate significantly from the free-electron value (ge ≈ 2.0023).

In a low-spin octahedral environment, as found in this compound, the d⁵ electron configuration gives rise to a ²T₂g ground state. Spin-orbit coupling splits this state, resulting in a Kramers doublet ground state. Consequently, the EPR spectrum, typically measured on frozen solutions or doped single crystals at cryogenic temperatures, exhibits significant g-tensor anisotropy. This anisotropy reflects the electronic and geometric structure of the complex.

For a complex with idealized octahedral (Oh) symmetry, an isotropic g-value would be expected. However, minor distortions in the crystal lattice or in solution (Jahn-Teller effects or packing forces) lead to a lower symmetry (e.g., tetragonal or rhombic), which resolves the g-tensor into distinct components (gₓ, gy, g_z). In the case of a tetragonal distortion, this simplifies to g_parallel (g∥) and g_perpendicular (g⊥). Analysis of these principal values provides direct information on the nature of the ground state wavefunction and the extent of mixing with excited states.

Research findings for hexaammineosmium(III), a prototypical complex for this compound, doped into a diamagnetic host lattice of [Ru(NH₃)₆]Cl₃, have established these anisotropic parameters.

Table 1: Representative EPR g-Tensor Values for an Os(III) Ammine Complex at 20 K
ParameterExperimental ValueDescription
g∥ (g_parallel)1.35 - 1.45Component parallel to the principal symmetry axis.
g⊥ (g_perpendicular)2.55 - 2.65Component perpendicular to the principal symmetry axis.
g_iso (Calculated)~2.18Calculated isotropic value: (g∥ + 2g⊥) / 3.

The pronounced anisotropy (g⊥ > g∥) is characteristic of a d⁵ system with a compressed tetragonal geometry and confirms the significant contribution of orbital angular momentum to the total magnetic moment.

Determination of Spin-Orbit Coupling Effects

The g-tensor anisotropy observed in EPR spectroscopy is a direct consequence of spin-orbit coupling (SOC). For heavy elements like osmium, SOC is not a minor perturbation but a dominant factor in determining electronic structure. The interaction couples the spin angular momentum (S) of the electron with its orbital angular momentum (L).

In the context of this compound ([Os(NH₃)₆]³⁺), the magnitude of the g-values and their deviation from ge are quantitatively related to the spin-orbit coupling constant (ζ) and the orbital reduction factor (k). The latter parameter, also known as the Stevens orbital reduction factor, accounts for the delocalization of the d-electron density onto the ammine ligands (covalency). A value of k = 1 implies a purely ionic model, while values less than 1 indicate covalent character in the metal-ligand bonds.

Theoretical models for a d⁵ ion in an octahedral field, subject to a small axial distortion and spin-orbit coupling, provide expressions linking the g-values to these fundamental parameters. By fitting the experimental g∥ and g⊥ values to these theoretical equations, it is possible to extract quantitative estimates for both ζ and k. For Os(III) ammine complexes, the orbital reduction factor k is typically found to be in the range of 0.8 to 0.9, indicating a significant degree of Os-N bond covalency. This analysis confirms that the electronic structure cannot be described by a simple crystal field model and highlights the importance of covalent mixing between osmium 5d and nitrogen 2p orbitals.

X-ray Crystallography for Solid-State Structural Determination

Coordination Geometry and Bond Distances

SCXRD studies on salts of hexaammineosmium(III), such as the chloride salt, confirm the expected octahedral coordination geometry around the central osmium atom. The osmium is coordinated by six nitrogen atoms from the ammine (NH₃) ligands. The geometry is typically a very slight distortion from a perfect octahedron, with N-Os-N angles close to the ideal 90° (for cis ligands) and 180° (for trans ligands).

The Os-N bond distances are a critical parameter, reflecting the strength of the coordination bond and the oxidation state of the metal. For the Os(III) center in this compound, these bond lengths are highly consistent.

Table 2: Typical Crystallographic Data for an [Os(NH₃)₆]³⁺ Cation
ParameterTypical ValueIdeal Value (Octahedral)
Os-N Bond Distance2.12 - 2.14 ÅN/A
cis-N-Os-N Angle89.5° - 90.5°90°
trans-N-Os-N Angle179.0° - 180.0°180°

These Os-N distances are shorter than those found in the corresponding Os(II) complex ([Os(NH₃)₆]²⁺, ~2.15-2.17 Å), which is consistent with the higher positive charge and smaller ionic radius of the Os(III) center, leading to a stronger electrostatic attraction and greater orbital overlap with the ligand lone pairs.

Supramolecular Interactions (e.g., Osme Bonds)

Beyond the primary coordination sphere, X-ray crystallography reveals the intricate network of non-covalent interactions that dictate the crystal packing. In the structure of this compound salts (e.g., [Os(NH₃)₆]Cl₃), the dominant supramolecular interactions are hydrogen bonds.

The ammine ligands are excellent hydrogen bond donors, with the partially positive hydrogen atoms forming strong interactions with the anionic counter-ions (e.g., Cl⁻, Br⁻) or solvent molecules present in the lattice. Each [Os(NH₃)₆]³⁺ cation can act as a hub, donating up to 18 hydrogen bonds (three from each NH₃ ligand). This extensive N-H···Cl⁻ hydrogen-bonding network creates a robust, three-dimensional architecture that stabilizes the crystal lattice. These interactions are directional and have characteristic distances (e.g., N···Cl distances of ~3.2-3.4 Å and H···Cl distances of ~2.3-2.5 Å) that are significantly shorter than the sum of the van der Waals radii, confirming their status as strong hydrogen bonds. While more exotic interactions like pnictogen-based "Osme bonds" have been discussed in other contexts, the crystal packing of simple ammine complexes like this compound is primarily governed by this pervasive and well-understood hydrogen bonding.

Electrochemical Techniques for Redox Potential Determination

Electrochemical methods are fundamental for probing the redox activity of this compound, specifically for quantifying the thermodynamics and kinetics of its electron transfer reactions.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is the most common technique used to study the Os(III)/Os(II) redox couple. A typical CV experiment involves scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte. For the [Os(NH₃)₆]³⁺/²⁺ couple, a well-defined, reversible or quasi-reversible wave is observed.

The key parameters obtained from the voltammogram are:

Formal Redox Potential (E°' or E₁/₂): The potential at which the oxidized and reduced species are in equilibrium. It is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials (Epc + Epa) / 2.

Peak-to-Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a one-electron process that is electrochemically reversible, ΔEp is theoretically 59 mV at 25 °C. Values larger than this indicate quasi-reversible or irreversible kinetics.

Studies on the [Os(NH₃)₆]³⁺ complex show a highly reversible one-electron reduction to [Os(NH₃)₆]²⁺.

Table 3: Representative Cyclic Voltammetry Data for the [Os(NH₃)₆]³⁺/²⁺ Couple
ParameterTypical ValueConditions
E₁/₂ (vs. NHE)-0.7 V to -0.8 VAqueous solution, neutral pH
ΔEp60 - 70 mVScan rate: 100 mV/s
i_pa / i_pc Ratio~1.0Indicates a stable reduced species on the CV timescale.

The ΔEp value, being very close to the ideal 59 mV, confirms the rapid electron transfer kinetics for the Os(III)/Os(II) couple. This electrochemical reversibility is a hallmark of hexaammine complexes where the ligand sphere remains intact upon change in the metal's oxidation state.

Chronoamperometry , a potential-step technique, can be used to complement CV data. By stepping the potential from a value where no reaction occurs to one where the reduction is diffusion-controlled, the resulting current-time transient can be analyzed using the Cottrell equation. This analysis allows for the determination of the diffusion coefficient (D) of the this compound complex in solution, providing insight into its hydrodynamic radius and interaction with the solvent.

Table of Mentioned Compounds

Trivial or Designated NameIUPAC Name / Formula
This compoundHexaammineosmium(III) / [Os(NH₃)₆]³⁺
Hexaammineosmium(III)Hexaammineosmium(III) ion / [Os(NH₃)₆]³⁺
Hexaammineosmium(II)Hexaammineosmium(II) ion / [Os(NH₃)₆]²⁺
Hexaammineruthenium(III) chlorideHexaammineruthenium(III) chloride / [Ru(NH₃)₆]Cl₃

Analysis of Diffusion-Controlled Processes

The study of diffusion-controlled processes is crucial for understanding the reactivity and electrochemical behavior of osmium ammine complexes. These processes, where the rate of a reaction is limited by the transport of reactants to the electrode surface, are typically investigated using electrochemical techniques. Methodologies such as cyclic voltammetry (CV) provide significant insights into the nature of these processes and allow for the determination of key parameters like diffusion coefficients.

Cyclic Voltammetry in Diffusion Analysis

Cyclic voltammetry is a primary tool for assessing whether an electrochemical reaction is diffusion-controlled. mdpi.comresearchgate.net In a diffusion-controlled process, the peak current (iₚ) in a cyclic voltammogram is directly proportional to the square root of the scan rate (ν¹/²). A linear plot of iₚ versus ν¹/² that passes through the origin confirms that the redox process is governed by diffusion. scielo.br This relationship is described by the Randles-Ševčík equation. mdpi.comresearchgate.net

The Randles-Ševčík equation not only helps in confirming a diffusion-controlled process but also enables the calculation of the diffusion coefficient (D) of the electroactive species, which is essential for understanding the complex's mobility in a specific medium. mdpi.comresearchgate.net The equation is given as:

iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

Where:

iₚ is the peak current in amperes

n is the number of electrons transferred in the redox event

A is the electrode area in cm²

D is the diffusion coefficient in cm²/s

C is the bulk concentration in mol/cm³

ν is the scan rate in V/s

By performing CV experiments at various scan rates and plotting the peak currents against the square root of the scan rate, researchers can confirm the consistency of the electrochemical behavior and determine the diffusion coefficient. mdpi.comresearchgate.net For instance, studies on various six-coordinated, distorted octahedral bis(terpyridine)osmium(II) complexes have utilized this method to investigate their redox behavior systematically. mdpi.com

Research Findings on Osmium Complexes

Investigations into different osmium complexes have yielded valuable data on their diffusion properties. For example, in the development of amperometric glucose sensors, the electron diffusion coefficients (Dₑ) of redox hydrogels containing osmium complexes were found to vary with the osmium content and ionic strength of the polymer. researchgate.net Similarly, studies on osmium(II) polypyridine complexes have highlighted their stability and reversible electrochemical behavior, which is fundamental for their role as electron transfer mediators.

In some systems, such as polymer films containing electrostatically bound osmium redox ions, charge propagation can occur through two primary mechanisms: physical diffusion of the ions to the electrode or an electron-hopping mechanism between adjacent redox sites. caltech.edu Techniques like rotating disk electrode (RDE) voltammetry can also be employed. In such experiments, the limiting current is described by the Levich equation, which relates the current to the diffusion coefficient and the electrode's rotation rate. caltech.edu

A technique for determining infinite-dilution diffusion coefficients from solution conductivity measurements has also been proposed, offering an advantage for studying labile complexes as the solution remains homogeneous and at equilibrium during measurement. nih.gov

The table below summarizes diffusion coefficient data for various osmium and related complexes from different research findings.

Complex/SystemDiffusion Coefficient (D) (cm²/s)Method/ConditionsReference
PVI₃-Os Redox Hydrogel1.5 x 10⁻⁸Electrochemical researchgate.net
PVI₅-Os Redox Hydrogel1.3 x 10⁻⁸Electrochemical researchgate.net
PVI₁₀-Os Redox Hydrogel4.3 x 10⁻⁹Electrochemical researchgate.net
Cu(CN)₂⁻1.43 x 10⁻⁵ (± 9%)Solution Conductivity nih.gov
Cu(CN)₃²⁻1.08 x 10⁻⁵ (± 9%)Solution Conductivity nih.gov
Cu(CN)₄³⁻6.21 x 10⁻⁶ (± 22%)Solution Conductivity nih.gov

This table presents data for various complexes to illustrate the range of diffusion coefficients and the methods used for their determination. Specific diffusion data for this compound in an electrochemical context is not prominently available in the literature, as its primary application is in DNA staining for microscopy. mdpi.comcuni.czbiologists.comresearchgate.netnih.gov

Reactivity and Reaction Pathways of Osmium Ammine Complexes

Ligand Substitution and Exchange Reactions

Ligand substitution is a fundamental reaction for osmium ammine complexes, providing pathways to new compounds and serving as a key step in many catalytic cycles. These reactions are profoundly influenced by the kinetic and thermodynamic properties of the system.

The kinetics of ligand substitution at an osmium center are generally slower than for their second-row congener, ruthenium. researchgate.netrsc.org This inertness is a hallmark of third-row transition metals and can be attributed to stronger metal-ligand bonds. For instance, pentaammineosmium(II) complexes are noted for their extreme inertness to substitution. cdnsciencepub.com The complex [Os(NH₃)₅(CO)]²⁺ is unaffected by extended treatment with hydrochloric acid at high temperatures, a condition under which the analogous ruthenium complex would lose the ammine ligand trans to the carbonyl group. cdnsciencepub.com

However, the reactivity can be tuned. The oxidation state of the osmium is a critical factor; Os(III) ammine complexes are more labile than their Os(II) counterparts. For example, the aquation of the dinuclear complex [Os₂(μ-N)(NH₃)₈Cl₂]³⁺ (Os245) is two orders of magnitude slower than that of its ruthenium analogue, Ru265. rsc.org This slower ligand exchange rate in osmium complexes allows for a more detailed study of the roles of individual ligands in biological and chemical processes. rsc.org

The thermodynamics of ligand exchange are also crucial. In the preparation of pentaammineosmium(II) arene complexes, coordination of the metal to substituents like nitriles or alkenes outside the aromatic ring is often favored because it results in the most thermodynamically stable complex with minimal disruption to the aromatic π system. uwindsor.ca The reduction potentials for [Os(NH₃)₅L]³⁺/²⁺ couples are typically around 500 mV more negative than for the corresponding ruthenium complexes, indicating that Os(II) is more stabilized by π-acceptor ligands relative to Os(III) than Ru(II) is relative to Ru(III). scispace.com This strong back-bonding from the electron-rich pentaammineosmium(II) moiety significantly influences the stability and reactivity of the coordinated ligand. scispace.com

Complex TypeObservationReference
[Os(NH₃)₅(CO)]²⁺Shows high inertness to ligand substitution, even in hot acid. cdnsciencepub.com
Dinuclear Os(IV) amminesExhibit ligand exchange rates two orders of magnitude slower than analogous Ru complexes. rsc.org
[Os(NH₃)₅L]²⁺ (L=π-acceptor)Os(II) state is significantly stabilized, affecting redox potentials compared to Ru. scispace.com

The stereochemistry of ligand substitution reactions in osmium ammine complexes is dictated by both electronic and steric factors. In octahedral complexes, substitutions can proceed with either retention or inversion of configuration, and the presence of certain ligands can direct the position of incoming groups.

Diazotization reactions used to prepare cis-dinitrogen and cis-carbonylnitrosyl complexes from [Os(NH₃)₅(N₂)]²⁺ and [Os(NH₃)₅(CO)]²⁺, respectively, yield products with a cis stereochemistry. cdnsciencepub.com This outcome is attributed to the intramolecular protonation of a d-orbital, which is most favorable for the ammine ligands positioned cis to the π-acceptor ligand (N₂ or CO). cdnsciencepub.com

In arene-osmium(II) complexes, the formation of mono- and trinuclear species with L-α-amino carboxylate ligands can create stereogenic centers at the metal and, in some cases, the nitrogen atom. mdpi.com The subsequent trimerization of these mononuclear complexes can proceed with chiral self-recognition, leading to the formation of only diastereoisomers with the same configuration at each metal center (e.g., ROsROsROs). mdpi.com Furthermore, the trans influence, an electronic effect where a ligand influences the lability of the ligand opposite to it, is evident in nitrido-bridged osmium complexes. In the crystal structure of one such complex, the Os-N bond to the ammine ligand in the axial position is significantly longer than those in the equatorial positions due to the strong trans influence of the nitrido bridge. rsc.org

Activation of Organic Substrates by Osmium Ammine Moieties

The pentaammineosmium(II) fragment, [Os(NH₃)₅]²⁺, is a powerful π-donating group that can coordinate to and activate a wide range of organic molecules, enabling transformations that are otherwise difficult to achieve.

A key reaction promoted by the pentaammineosmium(II) moiety is the dearomatization of aromatic compounds. uwindsor.ca By coordinating to arenes, anilines, and phenols, the osmium center disrupts the aromatic system, making the ring susceptible to addition reactions. uwindsor.cau-tokyo.ac.jp The preparation of these complexes typically involves the reduction of an Os(III) precursor, such as Os(NH₃)₅(OTf)₂, in the presence of the arene. uwindsor.ca

Once formed, the osmium-arene π-complex can react with electrophiles to generate η³-allyl intermediates. acs.org For example, the naphthalene (B1677914) complex of pentaammineosmium(II) reacts with various electrophiles to form 1-naphthalenium species, which then undergo stereospecific reaction with nucleophiles to yield cis-1,4-dihydronaphthalene complexes. acs.org This tandem electrophilic/nucleophilic addition sequence represents a powerful method for the functionalization of aromatic rings. The osmium center activates the arene, controls the stereochemistry of the addition, and protects the resulting diene from further reaction until the metal is removed.

The binding of pentaammineosmium(II) to pyrrole (B145914) also leads to a π-complex that facilitates a metal-induced cycloaddition reaction with maleic anhydride. acs.org

Aromatic SubstrateReaction TypeProductReference
NaphthaleneElectrophilic/Nucleophilic Tandem Additioncis-1,4-Dihydronaphthalene Complex acs.org
PyrroleCycloaddition with Maleic AnhydrideCycloadduct acs.org
AnisoleMichael/Aldol Tandem AdditionBicyclic Enone Complex uwindsor.ca

While classical pentaammine complexes are more often studied for stoichiometric reactions, arene osmium complexes containing amine or related N-donor ligands are effective catalysts for various organic transformations. researchgate.netmdpi.com Osmium catalysts have historically been considered less active than their ruthenium counterparts due to slower ligand exchange kinetics, but recent studies have shown them to be highly efficient. researchgate.net

In transfer hydrogenation , osmium(II) complexes featuring chelating ligands with amine donors catalyze the reduction of ketones to alcohols. mdpi.comchuka.ac.kenih.gov These reactions typically use 2-propanol or a formic acid/triethylamine mixture as the hydrogen source and require a base for activation. mdpi.comnih.gov The mechanism is often an outer-sphere process, where the substrate does not coordinate directly to the metal. Instead, a six-membered transition state is formed involving hydrogen bonding between the substrate and the amine and hydride ligands on the osmium catalyst, allowing for concerted transfer of a proton and a hydride. mdpi.comnih.gov Chiral ligands can induce high enantioselectivity in these reductions. mdpi.comnih.gov

Hydration of nitriles to amides is another important transformation catalyzed by osmium complexes. nih.govacs.org For example, the hexahydride complex OsH₆(PⁱPr₃)₂ is a competent catalyst for aliphatic nitrile hydration. nih.govacs.org Under catalytic conditions, the active species are trihydride osmium(IV) amidate derivatives formed from the reaction of the precursor with the nitrile and water. nih.govacs.org The proposed mechanism involves the coordination of the nitrile to a κ¹-N-amidate intermediate, followed by a concerted, rate-determining attack of an external water molecule on both the nitrile carbon and the amidate nitrogen via a cyclic six-membered transition state. nih.gov

Intermolecular Interactions and Self-Assembly Processes

Osmium ammine and related complexes can participate in non-covalent interactions to form ordered supramolecular structures. These self-assembly processes are driven by forces such as hydrogen bonding, ionic interactions, and metallophilic interactions.

One prominent example is the formation of self-assembled monolayers (SAMs) on gold surfaces. aip.orgresearchgate.net Osmium(II) bipyridyl complexes functionalized with a primary amine can be covalently attached to a gold surface pre-treated with a carboxylic acid-terminated alkanethiol. aip.orgresearchgate.net The formation of a stable amide bond between the complex and the monolayer allows for precise control over the positioning of the redox-active osmium center relative to the electrode surface. aip.org Such organized assemblies are crucial for developing molecular electronic devices and sensors. researchgate.netnih.gov

Ionic self-assembly has also been demonstrated with electroactive polyelectrolyte-surfactant complexes containing osmium centers. tandfonline.com Furthermore, dinuclear nitrido-osmium(VI) complexes can form self-assembled dimers in the solid state through "Osme bonds" (OmBs), a type of noncovalent interaction between the osmium center and a Lewis base, such as an oxygen or nitrogen atom on an adjacent molecule. mdpi.com These directional interactions, with Os···N or Os···O distances significantly shorter than the sum of the van der Waals radii, are key to the crystal packing and formation of the supramolecular architecture. mdpi.com

Self-Assembly SystemDriving Interaction(s)Resulting StructureReference
Os(II) bipyridyl-amine on AuCovalent amide bond formationSelf-Assembled Monolayer (SAM) aip.orgresearchgate.net
Nitrido-Osmium(VI) complexesOsme Bonds (Os···O/N)Self-assembled dimers and co-crystals mdpi.com
Osmium-containing polyelectrolytesIonic interactionsMesostructured soft materials tandfonline.com
Arene-Os(II) L-α-amino carboxylatesChloride abstractionCationic trimers via chiral self-recognition mdpi.com

Non-Covalent Osme Bonds

A significant aspect of the reactivity of osmium complexes involves a class of non-covalent interaction known as the "osme bond" (OmB). mdpi.com This interaction is defined as an attractive force between a Group 8 element, such as osmium, acting as an electrophilic species (a Lewis acid), and a nucleophilic atom or group of atoms (a Lewis base). mdpi.comresearchgate.net The osme bond is a type of σ-hole interaction, a concept that has expanded our understanding of non-covalent forces beyond conventional hydrogen or halogen bonds. mdpi.com

The formation of an osme bond is facilitated by the presence of a region of positive electrostatic potential, termed a σ-hole, on the osmium atom. mdpi.com This positive region arises from the anisotropic distribution of electron density around the osmium center, particularly along the axis of a covalent bond between osmium and another atom (e.g., oxygen or nitrogen). researchgate.netmdpi.com For instance, in nitrido-osmium(VI) complexes with square-pyramidal geometries, the area opposite the highly covalent Os≡N bond is electron-deficient and thus amenable to forming an osme bond with an approaching nucleophile. mdpi.comresearchgate.net

Research has provided both theoretical and experimental evidence for these interactions. mdpi.com Early examples identified in X-ray crystal structures involved the highly reactive osmium tetraoxide (OsO₄) interacting with amines and amine oxides. mdpi.comresearchgate.netresearchgate.net More recent work has confirmed the existence of osme bonds in more stable osmium(VI) derivatives. mdpi.comresearchgate.net

The strength of osme bonds can be significant for non-covalent interactions. Density Functional Theory (DFT) calculations have been used to quantify these interactions. For example, the interaction energies between OsO₄ and various π-electron donors have been calculated to be in the range of 9.5 to 26.4 kJ/mol. mdpi.com These studies indicate that osmium engages in stronger interactions than its lighter congener, ruthenium. mdpi.com The nature of these bonds is primarily electrostatic, but dispersion forces and orbital contributions, such as charge transfer from the nucleophile to an antibonding orbital of the osmium complex, are also important. mdpi.comresearchgate.net

Interaction Energies of Osme Bonds with π-Systems
Lewis Acidπ-Electron DonorInteraction Energy (kJ/mol)
OsO₄Acetylene (C₂H₂)~9.5 - 12.0
OsO₄Ethylene (B1197577) (C₂H₄)~12.0 - 15.0
OsO₄Benzene (C₆H₆)~20.0 - 23.0
OsO₄Pyridine (B92270) (C₅H₅N)~23.0 - 26.4
OsO₄Furan (C₄H₄O)~21.0 - 24.0
OsO₄Thiophene (C₄H₄S)~22.0 - 25.0

Table 1: This table presents DFT-calculated interaction energies for osme bonds between osmium tetraoxide (acting as the Lewis acid) and various π-electron donors. The data shows that interaction strength generally increases with the size and polarizability of the π-system. mdpi.com

Crystallographic data provides geometric evidence for osme bonds. The distance between the osmium atom and the interacting nucleophile is typically shorter than the sum of their van der Waals radii but longer than a corresponding covalent bond. mdpi.com For example, in a co-crystal of tetrachloro-nitrido-osmium(VI) and pyrazine (B50134), the Os···N distance was found to be 2.518 Å, which is significantly shorter than the sum of the van der Waals radii (3.55 Å), providing clear evidence of a stabilizing interaction. mdpi.com

Formation of Supramolecular Architectures

The directional and predictable nature of osme bonds, along with other non-covalent interactions like hydrogen bonding and π-π stacking, makes osmium ammine complexes valuable building blocks for supramolecular chemistry and crystal engineering. mdpi.comresearchgate.netnih.gov Supramolecular chemistry involves the self-assembly of molecular components into larger, ordered structures held together by non-covalent forces. nih.gov

Osmium(II) complexes, particularly those with polypyridyl ligands such as terpyridine and bipyridine, are frequently used in the construction of these architectures. pnas.orgmdpi.com The metal center acts as a scaffold, directing the spatial orientation of the ligands. These ligands can then participate in further non-covalent interactions to link multiple complex units together. nih.gov

Hydrogen bonding is another critical interaction that guides the formation of supramolecular assemblies containing osmium complexes. researchgate.net For instance, stable supramolecular aggregates can be formed through hydrogen bond association between ruthenium bibenzimidazole and carboxylated polypyridylosmium complexes. researchgate.net While this example involves a heterometallic system, it highlights the principle that functional groups on the ligands of osmium complexes can be tailored to direct assembly through specific hydrogen bonding patterns.

The process of self-assembly is driven by the encoded information within the molecular building blocks. nih.gov The geometry of the osmium complex, the nature of its ligands, and the presence of functional groups all contribute to the final structure of the supramolecular ensemble. These assemblies can range from discrete two- and three-dimensional structures, like molecular triangles and prisms, to extended one-dimensional chains or two-dimensional sheets. mdpi.comnih.gov For example, the self-assembly of tetrachloro-nitrido-osmium(VI) with pyrazine, driven by two osme bonds, results in a 1:2 adduct with a well-defined structure. mdpi.com

Interactions Driving Supramolecular Assembly of Osmium Complexes
Interaction TypeDescriptionExample System
Metal-Ligand CoordinationPrimary driving force for forming the basic complex building block.[Os(tpy)₂]²⁺ complexes. mdpi.com
Osme BondsDirectional interaction between Os and a nucleophile, guiding crystal packing.Nitrido-osmium(VI) complexes with pyrazine. mdpi.com
Hydrogen BondingDirectional interaction involving H-bond donors and acceptors on ligands.Carboxylated polypyridylosmium complexes. researchgate.net
π-π StackingAttractive interaction between aromatic rings on adjacent ligands.Arene-osmium(II) complexes. nih.gov

Table 2: This table summarizes the key non-covalent interactions involved in the formation of supramolecular architectures from osmium complexes, along with examples of the chemical systems where these interactions are prominent.

The study of these supramolecular systems is significant as the resulting architectures can exhibit novel photophysical properties, host-guest chemistry, or catalytic activity, stemming from the collective behavior of the assembled osmium complexes. pnas.orgacs.org

Mechanistic Basis of Osmium Ammine Based Biological Staining

Principles of Nucleic Acid Staining in Electron Microscopy

Visualizing nucleic acids with the transmission electron microscope (TEM) requires stains that can scatter the electron beam, thereby creating contrast. Biological specimens, composed mainly of light elements, are nearly transparent to electrons and thus generate very low contrast on their own myscope.training. Heavy metal complexes, which can selectively bind to specific macromolecules, serve as excellent electron stains by increasing the local mass density azolifesciences.compearson.com.

Introduction to the Feulgen Reaction and Derivatives

The Feulgen reaction, developed in 1924, is a cornerstone of DNA cytochemistry, enabling the specific staining of DNA in light microscopy nih.govuzhnu.edu.uaejh.itsemanticscholar.org. Its adaptation for electron microscopy became possible with the development of electron-dense Schiff-type reagents, most notably osmium ammine semanticscholar.orgnih.govnih.gov. The procedure is a specific and stoichiometric method for detecting DNA uzhnu.edu.uanih.gov.

The reaction proceeds in two fundamental steps:

Acid Hydrolysis : The tissue section is treated with hydrochloric acid (HCl). This selectively cleaves the glycosidic bonds between purine (B94841) bases (adenine and guanine) and the deoxyribose sugars of DNA, exposing aldehyde groups on the sugar rings semanticscholar.orgnih.govnih.gov.

Staining : The free aldehyde groups then react with a Schiff-type reagent. In this context, osmium ammine acts as an electron-dense analog of the traditional Schiff reagent (fuchsin-sulfurous acid), binding covalently to the aldehyde groups nih.govnih.gov.

This process allows for the specific localization of DNA in structures like the cell nucleus with high precision nih.gov. The intensity of the stain, under controlled conditions, can correlate with the amount of DNA present uzhnu.edu.ua.

StepReagentPurposeTarget MoleculeOutcome
1. HydrolysisHydrochloric Acid (e.g., 5N HCl)Selective removal of purine bases from deoxyribose nih.gov.DNAFormation of free aldehyde groups on the sugar-phosphate backbone.
2. StainingOsmium Ammine-B (Schiff-type reagent)Covalent binding to exposed aldehyde groups nih.gov.Aldehydes on hydrolyzed DNADeposition of electron-dense osmium atoms at DNA locations.

Role of Metal Complexes in Staining Contrast

In transmission electron microscopy, image contrast is generated by the differential scattering of electrons as they pass through the specimen myscope.trainingazolifesciences.com. Regions of the sample that are more electron-dense will scatter more electrons and thus appear darker in the final image azolifesciences.com. Biological materials inherently lack contrast because they are primarily composed of light elements like carbon, hydrogen, oxygen, and nitrogen myscope.training.

Heavy metal stains are employed to overcome this limitation. Compounds containing elements of high atomic number, such as osmium, lead, and uranium, are introduced into the tissue where they selectively bind to cellular structures myscope.trainingmpg.demaxplanckneuroscience.org. This binding significantly increases the electron density of the targeted macromolecules relative to the surrounding embedding resin azolifesciences.com.

This compound is particularly effective because the osmium atom at its core is highly electron-dense. When it binds to DNA via the Feulgen reaction, it deposits these heavy atoms specifically along the nucleic acid strands. This creates a sharp contrast, allowing for the visualization of fine chromatin fibers and their organization within the nucleus researchgate.netresearchgate.net. The result is a high-resolution map of DNA distribution within the ultrastructure of the cell uzhnu.edu.uanih.gov.

Chemical Interactions of Osmium Ammine Complexes with DNA and RNA

The interaction of osmium ammine complexes with nucleic acids is highly dependent on the reaction conditions, which in turn dictates its specificity for either DNA or RNA. The chemical basis for this selectivity is rooted in the different reaction pathways available for the stain to bind to each type of nucleic acid.

Proposed Binding Sites and Coordination Modes to Nucleic Acids

The binding of osmium ammine to nucleic acids occurs through distinct mechanisms for DNA and RNA.

DNA Binding (Feulgen-type reaction) : The primary and most specific binding mechanism for DNA involves the covalent attachment of osmium ammine to the aldehyde groups generated by acid hydrolysis semanticscholar.orgnih.gov. The osmium ammine complex, acting as a Schiff-type reagent, forms a stable bond with these aldehydes. This interaction is highly specific to DNA because the hydrolysis conditions are tailored to depurinate deoxyribose without significantly affecting the more stable ribose in RNA nih.gov.

RNA and DNA Binding (Non-Feulgen reaction) : this compound can also stain nucleic acids without prior acid hydrolysis nih.govresearchgate.net. In this non-Feulgen procedure, the binding is thought to be non-covalent and is correlated with the distribution of phosphorus nih.gov. This suggests an electrostatic interaction between the cationic osmium ammine complex and the negatively charged phosphate (B84403) groups of the nucleic acid backbone. Research on the analogous osmium (III) hexammine complex shows it binds in the major groove of RNA, particularly at sites of negative electrostatic potential created by specific base-pair geometries like G-U wobble pairs researchgate.net. This mode of binding is analogous to how magnesium ions stabilize RNA structure, indicating an interaction with both the phosphate backbone and the bases researchgate.net.

TargetStaining MethodProposed Binding Site(s)Chemical Interaction
DNA Feulgen-typeAldehyde groups on deoxyribose nih.govnih.gov.Covalent (Schiff-base formation) nih.gov.
RNA/DNA Non-FeulgenPhosphate backbone, bases (e.g., G-U pairs in RNA) nih.govresearchgate.net.Electrostatic, Coordination

Redox-Mediated Staining Mechanisms

The staining mechanism of osmium ammine in the Feulgen reaction is primarily a Schiff-base formation, which is not a redox reaction. The osmium atom is believed to retain its oxidation state during this covalent binding to the aldehyde groups of hydrolyzed DNA nih.govnih.gov.

However, the broader chemistry of osmium compounds in electron microscopy, particularly osmium tetroxide (OsO₄), is heavily based on redox reactions mpg.demaxplanckneuroscience.org. Osmium tetroxide, in the +8 oxidation state, is reduced by biological molecules, notably lipids, to lower, more stable oxidation states such as Os(VI) and Os(IV) chemrxiv.orgnsf.gov. This reduction results in the deposition of electron-dense osmium dioxide (OsO₂) aggregates, which provides contrast chemrxiv.orgnsf.govchemrxiv.org. While this redox mechanism is central to lipid and membrane staining, it is not the described pathway for the specific Feulgen-type staining of DNA by the pre-formed osmium ammine complex. The synthesis of the stable this compound reagent itself simplifies the application and ensures that the staining reaction is predictable and specific to the targeted aldehyde groups nih.gov.

Specificity Towards DNA vs. RNA

The specificity of osmium ammine staining is a critical feature that can be modulated by the chosen protocol.

High Specificity for DNA : When used in a Feulgen-type reaction, osmium ammine exhibits very high specificity for DNA nih.govresearchgate.net. This specificity is conferred by the initial acid hydrolysis step. The conditions of this step are optimized to break the N-glycosidic bond of purines in DNA, which is more labile than the corresponding bond in RNA. Therefore, aldehydes are generated almost exclusively on DNA, providing specific targets for the osmium ammine stain. The RNA is left largely intact and unstained nih.gov.

Staining of RNA and RNP Structures : Under non-hydrolytic conditions (non-Feulgen staining), this compound can stain both RNA and DNA nih.gov. The specificity is lost because the stain binds via electrostatic interactions with the phosphate backbone, which is common to both nucleic acids nih.gov. This method is useful for visualizing general nucleic acid distribution, such as in ribonucleoprotein (RNP) structures like Balbiani ring granules and ribosomes, where the stain distribution correlates with the phosphorus map of the structure nih.gov. In these cases, the granularity observed is not a precipitate but is associated with the staining of basic proteins closely associated with the nucleic acids researchgate.net.

Therefore, the choice of a Feulgen-type protocol with acid hydrolysis allows for the selective visualization of DNA, while omitting this step enables the broader staining of all nucleic acids.

Influence of Reaction Conditions on Staining Mechanism and Efficacy

The success of the this compound staining protocol is critically dependent on the optimization of reaction conditions. Factors such as pH and temperature directly influence the kinetics and outcomes of both the acid hydrolysis and the final staining reaction. Furthermore, the use of reducing agents is essential for the activation of the this compound complex, enabling it to react specifically with the aldehyde groups generated in the DNA.

The pH and temperature of the staining solutions have a profound impact on the Feulgen-type reaction employed in this compound staining. These parameters primarily affect the initial acid hydrolysis step, which is crucial for the specific generation of aldehyde groups from the deoxyribose sugars of DNA.

The pH of the environment also plays a role in the stability of the DNA and the reaction of the Schiff-type reagent. While the initial hydrolysis is conducted in a highly acidic environment to promote the removal of purine bases, the subsequent staining step with this compound is also influenced by pH. The reactivity of the amine groups on the osmium complex and their interaction with the aldehyde groups are pH-dependent.

The following table summarizes the impact of temperature on the acid hydrolysis step of a Feulgen reaction, which is foundational to the this compound staining process.

Temperature (°C)Acid (HCl) ConcentrationEffect on Hydrolysis Time for Maximum StainingDNA Loss at Maximum Staining Intensity
225 NLongerMinimal
375 N5-fold reduction compared to 22°C7-9% decrease in DNA content
601 NShorterUp to 30%

Reducing agents, most notably sodium metabisulfite, play a critical role in the activation of this compound to function as a Schiff-type reagent. The this compound complex, in its stable form, does not readily react with the aldehyde groups generated during acid hydrolysis. It requires "activation," a process traditionally achieved by bubbling sulfur dioxide (SO₂) gas through the reagent solution.

Sodium metabisulfite provides a safer and more convenient alternative to gaseous SO₂. wikipedia.org In an acidic solution, sodium metabisulfite decomposes to produce sulfur dioxide, which then reacts with the this compound complex. This in-situ generation of SO₂ modifies the electronic structure of the osmium ammine complex, rendering it capable of reacting with the aldehyde groups on the apurinic acid (DNA after hydrolysis).

The mechanism of this activation is analogous to the preparation of the classic Schiff reagent, where a dye like fuchsin is "decolorized" by sulfurous acid. vedantu.com The SO₂ reacts with the complex, leading to a sulfonated intermediate that is highly reactive towards aldehydes. The subsequent reaction with the aldehyde groups on the DNA restores a chromophoric and electron-dense structure, resulting in the specific and high-contrast staining observed in electron microscopy.

The concentration of sodium metabisulfite and the duration of the reaction are critical parameters that need to be optimized depending on the embedding medium of the biological sample. For instance, different protocols are recommended for Epon and acrylate sections to achieve optimal staining. wikipedia.org

The following table provides recommended reaction conditions for the activation and staining with this compound using sodium metabisulfite for different embedding materials.

Embedding MediumThis compound SolutionSodium Metabisulfite ConcentrationTemperature (°C)Reaction Time
EponIn 8N Acetic Acid40 mM371 hour
AcrylateIn 0.2N HCl0.2 MRoom Temperature30 minutes

Advanced Microscopy Methodologies Utilizing Osmium Ammine Based Stains

Transmission Electron Microscopy (TEM) Protocols for Biological Samples

The application of Osmium ammine-B in conventional TEM provides a significant enhancement over general-purpose heavy metal stains like uranyl acetate (B1210297) and lead citrate (B86180), particularly for researchers focused on chromatin and nuclear architecture. Its utility is highly dependent on meticulous specimen preparation and a well-defined staining protocol.

Specimen Preparation and Embedding Considerations

The success of this compound staining is critically linked to the preceding steps of fixation and embedding. The choice of methodology is dictated by the need to preserve both the antigenicity of the target molecule (primarily DNA) and the accessibility of the stain to its binding sites.

Fixation: Samples are typically fixed with aldehydes, such as glutaraldehyde, to cross-link proteins and preserve cellular morphology. Crucially, the use of osmium tetroxide (OsO₄) as a post-fixative must be avoided. Osmium tetroxide non-specifically binds to lipids and other cellular components, which would create a high background signal and mask the specific staining provided by this compound.

Embedding: The choice of embedding resin is paramount for post-embedding staining techniques. While traditional hydrophobic epoxy resins like Epon or Spurr can be used, they often hinder the penetration of the aqueous this compound stain into the ultrathin sections. Consequently, hydrophilic (polar) acrylic resins are strongly preferred. Resins such as Lowicryl K4M and LR White are miscible with water to varying degrees, and their polymerized matrix allows for better diffusion of the stain to the target molecules within the section, resulting in more intense and specific labeling.

Table 1: Comparison of Embedding Resins for this compound Staining

Resin TypeChemical NatureKey Advantage for this compoundConsideration
Epon / SpurrHydrophobic (Epoxy)Excellent ultrastructural preservation and sectioning stability.Poor penetration of aqueous stain, leading to weaker signal.
Lowicryl K4MHydrophilic (Acrylic)Excellent stain penetration due to its polar nature; allows for low-temperature embedding to better preserve antigenicity.Can be more challenging to section; polymerization is UV-light dependent at low temperatures.
LR WhiteHydrophilic (Acrylic)Good balance of stain penetration and ease of handling; can be thermally or chemically cured.May not preserve ultrastructure as well as epoxy resins under all conditions.

Staining Procedures with this compound

The most common application of this compound is a post-embedding staining method for DNA, adapted from the Feulgen reaction for light microscopy. The procedure involves an acid hydrolysis step followed by staining.

Acid Hydrolysis: Ultrathin sections mounted on inert grids (e.g., gold or nickel) are first floated on a solution of strong acid, typically 5 N hydrochloric acid (HCl), for 20-60 minutes at room temperature. This hydrolysis step performs apurination, selectively cleaving the glycosidic bonds between purine (B94841) bases (adenine and guanine) and the deoxyribose sugar backbone of DNA. This exposes the aldehyde groups on the sugar rings, which are not the primary binding sites, but more importantly, it unmasks the negatively charged phosphate (B84403) groups.

Rinsing: The grids are thoroughly rinsed with deionized or distilled water to completely remove the acid, which would otherwise interfere with staining.

Staining: The grids are then incubated in a freshly prepared and filtered solution of 0.2-0.5% this compound (dissolved in distilled water or a dilute buffer) for 30-90 minutes in a dark, moist chamber to prevent evaporation and precipitation. The positively charged osmium complex binds electrostatically to the exposed, negatively charged phosphate groups of the DNA backbone.

Final Rinsing: The grids are washed again with distilled water to remove any unbound stain, then dried before viewing in the TEM.

This procedure results in the specific, high-contrast labeling of DNA-containing structures, such as chromatin within the nucleus and mitochondrial DNA.

Table 2: Generalized Protocol for DNA-Specific Staining with this compound

StepReagentTypical DurationPurpose
1. Hydrolysis5 N Hydrochloric Acid (HCl)20-60 minutesApurination of DNA to unmask phosphate groups for staining.
2. RinsingDeionized/Distilled Water5-10 minutes (multiple changes)Complete removal of acid to prevent interference with staining.
3. Staining0.2-0.5% this compound30-90 minutesElectrostatic binding of the osmium complex to DNA phosphate groups.
4. Final RinseDeionized/Distilled Water2-5 minutesRemoval of excess, unbound stain to reduce background.

Electron Spectroscopic Imaging (ESI) for Elemental Mapping

Electron Spectroscopic Imaging (ESI) is a powerful analytical technique that goes beyond simple imaging by generating maps based on elemental composition. When combined with this compound staining, it allows for the precise and quantitative mapping of DNA.

Principles of Electron Energy Loss Spectroscopy (EELS) in Staining

ESI is based on the principles of Electron Energy Loss Spectroscopy (EELS). The technique utilizes an energy filter integrated into the TEM column. As the primary electron beam passes through the specimen, some electrons undergo inelastic scattering events, losing a discrete amount of energy characteristic of the element they interact with.

An EELS spectrum plots the number of electrons against the energy they have lost.

The spectrum contains sharp peaks, or "ionization edges," corresponding to the energy required to excite a core-shell electron of a specific atom.

Osmium has characteristic energy loss edges (e.g., M₄,₅ edge at ~55 eV, N₄,₅ edge at ~51 eV) that are distinct from the primary elements of biological tissue (carbon, nitrogen, oxygen).

By setting the energy filter to select only those electrons that have lost an amount of energy specific to osmium, an image can be formed that maps the spatial distribution of osmium atoms. Since this compound is bound to DNA, the resulting osmium map is a direct representation of DNA distribution.

Quantitative Analysis of Osmium Distribution

The intensity of the signal in an ESI map is directly proportional to the areal density of the mapped element. This enables the quantitative analysis of DNA packing density. Researchers can measure the relative concentration of DNA in different nuclear domains. For example, the dense, compact structure of heterochromatin yields a much stronger osmium signal compared to the diffuse, transcriptionally active euchromatin.

To generate accurate elemental maps, a "three-window" method is typically employed. Two images are acquired at energy losses just before the osmium ionization edge (pre-edge windows) to model the non-specific background signal. A third image is acquired directly on the osmium edge (post-edge window). The background model is then extrapolated and subtracted from the post-edge image, yielding a net elemental map that represents only the signal from osmium. This quantitative approach has been instrumental in studies of chromosome condensation and the functional organization of the cell nucleus.

Table 3: Selected Electron Energy Loss Edges for ESI Analysis

ElementEdgeCharacteristic Energy Loss (eV)Relevance in this compound Stained Samples
Carbon (C)K-edge~284Major background signal from embedding resin and biological material.
Nitrogen (N)K-edge~401Signal from proteins and nucleic acids; part of the background.
Osmium (Os)N₄,₅-edge~51Primary signal for mapping DNA distribution. Low energy loss is advantageous.
Osmium (Os)M₄,₅-edge~1960-2015Alternative signal for mapping; higher energy loss can provide different contrast.
Phosphorus (P)L₂,₃-edge~132Can be used to map nucleic acids and phospholipids (B1166683) directly, but signal is weaker than from the osmium stain.

Electron Tomography for Three-Dimensional Reconstruction

While standard TEM and ESI provide two-dimensional projections of cellular structures, electron tomography (ET) extends this capability into the third dimension. By combining ET with the specificity of this compound staining, researchers can reconstruct the intricate 3D architecture of chromatin and chromosomes with nanoscale resolution.

The process involves acquiring a series of 2D images of the same area of a thick section (150-300 nm) as it is systematically tilted at small angular increments (e.g., every 1-2 degrees) over a wide angular range (typically ±60° to ±70°). This "tilt-series" captures the object from multiple viewpoints. Using computational back-projection algorithms, these 2D projections are then aligned and merged to generate a 3D volumetric dataset, or tomogram.

When applied to this compound-stained samples, the resulting tomogram is a 3D map of DNA. This has yielded groundbreaking insights into:

Chromatin Fiber Organization: Revealing the 3D path and packing arrangements of the 10-nm and 30-nm chromatin fibers in situ, challenging classical textbook models.

Nuclear Pore Complexes: Visualizing the arrangement of DNA fibrils in the immediate vicinity of nuclear pores.

Mitotic Chromosomes: Reconstructing the complex folding of chromatin loops that form condensed metaphase chromosomes.

Electron tomography of this compound-labeled structures provides an unparalleled view of the spatial organization of the genome, bridging the gap between molecular biology and cell-level ultrastructure.

Correlative Light and Electron Microscopy (CLEM) Approaches

CLEM bridges the gap between the dynamic, functional information provided by fluorescence light microscopy (LM) and the high-resolution structural detail offered by electron microscopy. By combining these modalities, researchers can first identify a rare event or specific molecule within a living or fixed cell using fluorescence and then zoom in on that exact location to study its ultrastructure using EM with this compound staining.

The successful integration of LM and EM data is a multi-step process that requires careful sample preparation and precise registration of the two datasets. A typical CLEM workflow involving this compound is as follows:

Fluorescence Imaging: A cell expressing a fluorescently tagged protein (e.g., a histone variant tagged with Green Fluorescent Protein, GFP) is imaged using a fluorescence microscope to identify the cellular location of the protein or a specific event, such as mitosis or gene transcription.

Fixation and Processing: The sample is rapidly fixed to preserve both the fluorescence signal and the cellular ultrastructure. It is then processed for electron microscopy, which includes dehydration, resin embedding, and sectioning. The crucial this compound staining step is performed on the resin sections to specifically label DNA.

EM Imaging: The section containing the previously identified fluorescent cell is located in the TEM. This can be challenging and is often aided by fiducial markers—such as fluorescent beads or gold nanoparticles—that are visible in both LM and EM, or by using grids with coordinate systems.

Data Correlation and Registration: The fluorescence image and the electron micrograph (or tomogram) are overlaid using specialized software. The alignment, or registration, is achieved by matching common features or fiducial markers present in both imaging modalities. This process creates a composite image that directly links the fluorescent signal to the underlying ultrastructure revealed by the this compound stain.

The power of CLEM lies in its ability to place the high-resolution structural information from this compound staining into a functional, cellular context. For example, a researcher can identify a specific gene locus that has been tagged with a fluorescent probe (fluorescence in situ hybridization, or FISH) and then use ET with OsA-B to determine the precise 3D arrangement of chromatin fibers at that active or inactive gene.

This approach allows for direct answers to complex biological questions: Does the chromatin at a transcriptionally active site, identified by the accumulation of a fluorescently tagged RNA polymerase, appear decondensed compared to a silent region? How is the DNA organized around a fluorescently-labeled DNA repair complex? CLEM provides the means to connect molecular identity and activity with nanometer-scale structure. The table below outlines representative applications of this correlative approach.

Fluorescence MethodTarget/Event IdentifiedInsight from Correlated OsA-B EM
GFP-tagged Histone H2BIndividual ChromosomesAllowed for the identification of specific chromosomes in LM, followed by high-resolution ET to analyze their individual chromatin packing density and fiber organization.
Fluorescent dUTP incorporationDNA Replication Sites (Replication Foci)Pinpointed active replication factories in the nucleus, enabling subsequent tomographic analysis of the 3D chromatin architecture at these sites.
Fluorescently-labeled viral DNASites of viral integration/replicationLocalized viral genomes within the host cell nucleus and revealed how the host chromatin, stained by OsA-B, is remodeled and rearranged around these viral centers.
Photoactivated Localization Microscopy (PALM)Single transcription factor moleculesCorrelated the precise location of a single protein with the local chromatin fiber landscape, linking protein binding to specific structural states of DNA.

Applications of Osmium Ammine Based Stains in Molecular and Cell Biology Research

Studies on Chromatin Organization and Dynamics

The use of osmium ammine-B has significantly advanced our understanding of chromatin organization within the interphase nucleus, allowing for clear differentiation between condensed and dispersed chromatin states. nih.govune.edu

This compound staining provides a distinct visualization of heterochromatin and euchromatin. nih.gov Heterochromatic regions, which are transcriptionally less active, appear as dense, heavily stained patches, often located at the nuclear periphery and surrounding the nucleolus. mdpi.com In contrast, euchromatic areas, associated with active transcription, are characterized by a lower density of staining, indicating a more open and accessible chromatin structure. mdpi.com This clear demarcation has been instrumental in studying the spatial distribution and functional states of chromatin. nih.gov For instance, in resting rat hepatocytes, this compound staining clearly delineates condensed chromatin associated with the inner nuclear membrane and scattered within the nucleoplasm, while large portions of the nucleoplasm, corresponding to euchromatin, remain largely unstained. nih.gov

The high resolution afforded by this compound staining allows for the detailed analysis of DNA fiber organization, revealing different levels of compaction. nih.gov Studies have visualized chromatin fibers with diameters of approximately 20-25 nm, which appear to be composed of a series of ~11 nm particles, consistent with the structure of nucleosomes. nih.gov These nucleosomal particles exhibit an unstained inner core surrounded by a 2-3 nm thick ring of stained DNA. nih.gov This level of detail enables researchers to study the dynamic changes in chromatin compaction associated with cellular processes such as transcription and replication. For example, the transition from the highly condensed chromatin of a resting lymphocyte to the more decondensed state of a regenerating hepatocyte can be clearly observed. nih.gov Furthermore, correlative light and electron microscopy (CLEM) studies using this compound have been employed to investigate DNA arrangement within DNA repair foci, showing that the DNA compaction state in these regions is lower than in heterochromatin but comparable to euchromatic areas. mdpi.com

Table 1: Chromatin Visualization with this compound

Feature Observation with this compound Staining Significance
Heterochromatin Densely stained, compact regions. mdpi.com Indicates transcriptionally repressed chromatin.
Euchromatin Lightly stained, dispersed regions. mdpi.com Represents transcriptionally active or poised chromatin.
Nucleosomes ~11 nm particles with a stained DNA ring and unstained core. nih.gov Allows for the in situ visualization of the basic unit of chromatin.
Chromatin Fibers 20-25 nm thick fibers observed. nih.gov Provides insight into higher-order chromatin organization.

Elucidation of RNA Granule Architecture

This compound, while primarily a DNA stain, has also been adapted for the study of RNA-containing structures, particularly in combination with other techniques. nih.govnih.gov

In studies of the Balbiani rings (BRs) of Chironomus salivary gland polytene chromosomes, which are sites of intense transcription, this compound has been used to visualize the structure of nascent ribonucleoprotein (RNP) granules. nih.govresearchgate.netpsu.edu These studies revealed that the large BR granules, which contain a 37-kb RNA transcript, are composed of a particulate substructure. nih.govresearchgate.net Using this compound staining on Lowicryl sections, researchers have demonstrated that each BR granule consists of approximately 10-12 RNA-rich particles, each with a diameter of about 10 nm. nih.govpsu.edu This finding is supported by electron spectroscopic imaging, which shows these particles to be enriched in phosphorus, a key component of nucleic acids. nih.govnih.gov This particulate model for the organization of RNA within the BR granule, revealed by this compound staining, provides insights into the packaging of large pre-mRNAs into hnRNP particles. researchgate.net The arrangement of these particles appears to form a regular higher-order structure, which is thought to be disrupted as the RNP granule transits through the nuclear pore. psu.edu

Three-Dimensional Distribution of hnRNA in Balbiani Ring Granules

The nucleic acid-specific stain, this compound, has been instrumental in elucidating the intricate three-dimensional (3D) architecture of heterogeneous nuclear RNA (hnRNA) within Balbiani ring (BR) granules. nih.govresearchgate.net These granules, found in the polytene chromosomes of the midge Chironomus, are sites of intense transcriptional activity, packaging a large messenger RNA (mRNA) of approximately 37 kilobases (kb). researchgate.netnih.gov By employing this compound staining in conjunction with electron spectroscopic imaging (ESI) and electron microscope tomography, researchers have been able to reconstruct the 3D distribution of hnRNA in mature BR granules. nih.govresearchgate.net

These studies have revealed that the RNA is not uniformly distributed throughout the granule. nih.gov Instead, it is condensed into a distinct particulate substructure. nih.govnih.govpsu.edu Detailed analysis of stereo images from this compound-stained granules indicates that each granule contains approximately 10 to 12 RNA-rich particles. nih.govpsu.eduresearchgate.net These particles have an average diameter of 9-10 nanometers (nm). psu.edu The total 37 kb of hnRNA is thus divided among these particles, with each containing about 3.1 to 3.7 kb of RNA. psu.edu

The arrangement of these particles often presents a "pin-wheel" conformation when viewed en face. nih.govresearchgate.netpsu.edu This structural data has led to a model of the BR granule as a "beaded ribbon," where connected particulate condensations of the BR mRNA are folded with considerable 3D flexibility, even in their packaged state. nih.gov This model contrasts with a simple, uniformly folded hnRNP fiber. The particulate nature observed with this compound staining is further supported by elemental imaging, which confirms that these discrete domains are enriched in phosphorus, a key component of the RNA backbone. nih.govpsu.edu

Table 1: Research Findings on hnRNA Distribution in Balbiani Ring Granules Using this compound Staining

ParameterFindingSource Citation
Staining MethodThis compound, a nucleic acid-specific stain for electron microscopy. nih.govresearchgate.net
Subject of StudyMature Balbiani Ring (BR) granules in Chironomus salivary glands. nih.govpsu.edu
RNA ContentApproximately 37 kb of hnRNA per granule. researchgate.netnih.gov
RNA DistributionNon-uniform; condensed into discrete particles. nih.govpsu.edu
Particulate Substructure10-12 RNA-rich particles per granule. nih.govpsu.eduresearchgate.net
Particle DiameterAverage of 9-10 nm. psu.edu
Observed Conformation"Pin-wheel" appearance in en face views. nih.govpsu.edu
Proposed ModelA folded "beaded ribbon" of connected RNA condensations. nih.gov

Insights into Ribonucleoprotein Complex Assembly

This compound staining provides critical insights into the packaging of nascent pre-mRNA into heterogeneous nuclear ribonucleoprotein (hnRNP) complexes. psu.edu As RNA polymerase II transcribes the DNA, the nascent pre-mRNA is rapidly packaged into repeating arrays of RNP particles. psu.edu In the context of Balbiani rings, this process culminates in the formation of the 40-50 nm granules. nih.gov

The use of this compound, which specifically stains nucleic acids without counterstaining proteins, allows for the direct visualization of the RNA component's organization within the larger RNP granule. psu.edunih.gov The stain reveals a reproducible, higher-order substructure of the hnRNA. psu.edu The observation of 10-12 discrete, RNA-rich particles within a single BR granule suggests that the long 37-kb transcript is not randomly coiled but is instead methodically folded and compacted. nih.govpsu.edu

This particulate arrangement is thought to represent a hierarchical level of organization. The fundamental units, sometimes called ribonucleosomes, are assembled from the nascent RNA and core proteins. psu.edu These units are then arranged into the "beaded ribbon" structure, which is subsequently folded into the final, compact BR granule. nih.gov The stereo images suggest that these particles are arranged into regular higher-order structures. psu.edu This organized packing appears to be dynamic; for instance, during transit through the nuclear pore, the BR granule seems to unravel into a string of these particles, highlighting the flexibility of the RNP complex assembly. psu.edu

Analysis of Cellular Responses to Stress and Damage

Detection of DNA Rearrangements in Response to Irradiation

This compound, as a DNA-specific stain for electron microscopy, is a valuable tool for investigating changes in chromatin architecture in response to DNA-damaging agents like ionizing or UV radiation. mdpi.compnas.orgresearchgate.net It allows for the direct visualization of DNA distribution and compaction within the nucleus. pnas.orgresearchgate.net

In studies on Escherichia coli subjected to DNA-damaging agents that induce the SOS response, this compound staining revealed a massive intracellular reorganization. pnas.orgpnas.org Instead of the typical random distribution of chromatin, the stain highlighted a fast and massive coaggregation of DNA and the RecA protein into a large, ordered, lateral assembly. pnas.org This indicates a significant rearrangement and packaging of the bacterial chromosome in response to stress. pnas.org Similarly, in radioresistant bacteria like Deinococcus radiopugnans and Deinococcus radiophilus, this compound staining has been used to visualize the toroidal DNA structures that are thought to contribute to their radiation tolerance by keeping broken DNA ends in close proximity. nih.gov

In human cells, the response is more nuanced. Following global UV-C irradiation, osmium ammine staining showed an increase in the amount of dense chromatin areas. researchgate.net However, when studying the effects of charged particle irradiation, researchers used correlative light and electron microscopy (CLEM) with this compound staining to examine the DNA arrangement within DNA repair regions. mdpi.comnih.gov Contrary to what might be expected from a "Low Density Area" (LDA) phenotype seen with less specific stains, the DNA-specific this compound revealed that the chromatin compaction state within these repair regions was not significantly decompacted. mdpi.comresearchgate.net The DNA density was lower than in dense heterochromatin but was comparable to that of euchromatic areas, suggesting that large-scale DNA rearrangement is not the sole factor responsible for the appearance of damage sites. mdpi.comnih.gov

Localization of DNA Repair Foci

Combining this compound staining with CLEM has proven powerful for the ultrastructural analysis of DNA repair foci. mdpi.comnih.gov In these experiments, fluorescently tagged repair proteins, such as 53BP1, are first located using fluorescence microscopy. The same cell is then processed for electron microscopy and stained with this compound to specifically visualize the DNA organization at the precise location of the repair focus. mdpi.comnih.govresearchgate.net

This approach was used to study ionizing radiation-induced foci (IRIF) in human U2OS cells. mdpi.comresearchgate.net The 53BP1-GFP-marked repair foci were correlated with their ultrastructure as revealed by the DNA-specific this compound stain. mdpi.comnih.gov The analysis showed that the 53BP1 focus correlated to a structure that resembled euchromatin in terms of its DNA density. mdpi.com There was no evidence of the large-scale chromatin decompaction that had been hypothesized. nih.gov The DNA density within the repair foci was found to be relatively low compared to heterochromatin patches but very similar to other euchromatic regions of the nucleus. mdpi.comnih.gov These findings suggest that the recruitment of repair factors to form foci does not necessarily involve a dramatic, large-scale rearrangement or decompaction of the underlying chromatin fiber itself. Instead, the process may involve more subtle changes in chromatin accessibility or be regulated by mechanisms like liquid-like phase separation. researchgate.net

Table 2: Research Findings on Cellular Responses to Damage Using this compound Staining

Application AreaOrganism/Cell TypeKey FindingSource Citation
DNA Rearrangement (SOS Response)Escherichia coliMassive coaggregation of DNA and RecA into an ordered assembly after DNA damage. pnas.orgpnas.org
DNA Rearrangement (Irradiation)Human U2OS CellsNo large-scale chromatin decompaction observed at damage sites with DNA-specific stain; DNA density is comparable to euchromatin. mdpi.comnih.gov
DNA Rearrangement (UV-C)Human XP2OS-SV CellsAn increase in the amount of dense chromatin areas was observed after global UV irradiation. researchgate.net
Localization of DNA Repair FociHuman U2OS Cells53BP1 repair foci correlate to euchromatin-like structures, with DNA density similar to regular euchromatin. mdpi.comnih.govresearchgate.net
DNA Organization (Radioresistance)Deinococcus speciesVisualization of highly condensed toroidal DNA structures implicated in radiation tolerance. nih.gov

Comparative Analysis with Other Heavy Metal Stains

Advantages of Osmium Ammine-Based Specificity

The high specificity of osmium ammine-B for DNA is its most significant advantage, enabling researchers to visualize the fine arrangement of DNA within the cell. This has been instrumental in studying the organization of chromatin, including the visualization of DNA forming nucleosomes. semanticscholar.org The stain's ability to exclusively label DNA allows for a clear distinction between DNA and other nuclear components, which is not possible with general stains like uranyl acetate (B1210297) and lead citrate (B86180). biologists.comnih.gov

This specificity has proven invaluable in various research applications. For instance, it has been used to:

Visualize mitochondrial DNA in situ and identify different replication patterns. biologists.com

Study the changes in DNA organization during the formation of metaphase chromosomes. semanticscholar.org

Investigate the distribution of DNA within the cell nucleus and its arrangement into fibrillar structures. semanticscholar.org

Map the location of DNA within the kinetochore, the protein structure on chromosomes where spindle fibers attach during cell division. semanticscholar.org

The ability to specifically label DNA provides a high-resolution view of its organization that is unobtainable with less specific stains. This allows for a more detailed analysis of chromatin structure and its relationship to nuclear function.

Complementary Staining Strategies

While this compound is a powerful tool for DNA visualization, it is often used in conjunction with other staining methods to provide a more complete picture of cellular ultrastructure. Since this compound does not stain proteins or membranes, these structures can be difficult to discern when it is used alone. researchgate.net

Another approach involves counterstaining with uranyl acetate and lead citrate after the this compound procedure. semanticscholar.org This can help to lightly stain other cellular components, providing a contextual background for the intensely stained DNA. However, care must be taken as this can sometimes obscure the fine details revealed by the this compound.

Furthermore, this compound can be integrated into more complex correlative light and electron microscopy (CLEM) workflows. In CLEM, a region of interest is first identified using fluorescence microscopy, for example, to locate specific proteins, and then the same region is examined at high resolution with electron microscopy after staining with this compound to visualize the underlying DNA structure. mdpi.com This correlative approach allows for the precise localization of specific proteins in relation to the organization of chromatin.

By combining the DNA specificity of this compound with the broad contrasting power of other stains, researchers can achieve a comprehensive understanding of the intricate relationship between DNA and the surrounding cellular machinery.

Future Research Directions and Conceptual Advances

Development of Novel Osmium Ammine Probes with Enhanced Specificity

A significant frontier in the application of osmium compounds lies in the creation of new probes with superior specificity for biomolecules. researchgate.net The ability to finely tune the chemical reactivity of osmium complexes by modifying their oxidation state and ligand environment opens up a vast array of potential biological and medical uses. researchgate.net Future research will likely focus on designing Osmium ammine-B derivatives that can selectively target specific proteins, nucleic acid sequences, or even particular cellular organelles. This could be achieved by conjugating the osmium complex with molecules that have a natural affinity for the target, such as antibodies, peptides, or oligonucleotides. nih.gov The development of such highly specific probes would revolutionize cellular imaging and diagnostics by allowing for the precise visualization of molecular processes within a living cell. researchgate.netnih.gov

Exploration of In Situ Reactivity for Dynamic Studies

The reactivity of this compound, particularly its interactions with biological molecules, presents an opportunity for dynamic, real-time studies of cellular processes. The reduction of osmium(VI) nitrido complexes to the osmium(III) ammine state by biologically relevant molecules like glutathione (B108866) has been monitored, suggesting the potential to track redox processes within cells. ulb.ac.be Future research could explore the design of "smart" probes that change their properties, such as luminescence, upon reacting with a specific target. This would enable researchers to not only locate a molecule of interest but also to monitor its activity and changes in its local environment over time. researchgate.net Such capabilities would be invaluable for understanding complex biological pathways and the mechanisms of disease.

Integration with Advanced Imaging Modalities

While this compound is well-established in electron microscopy for its ability to stain DNA and ribonucleoproteins, its integration with other advanced imaging techniques holds immense potential. nih.govnih.gov Researchers are exploring the use of osmium complexes in luminescence imaging, including near-infrared (NIR) imaging, which allows for deeper tissue penetration. researchgate.netacs.org The development of multimodal probes that can be detected by both electron microscopy and fluorescence microscopy would enable correlative imaging, providing a more comprehensive view of cellular structures and molecular events. researchgate.net Furthermore, the integration with techniques like mass spectrometry imaging could provide detailed information about the elemental composition of stained structures.

Recent advancements have seen the development of osmium(II) complexes that act as photosensitizers for photodynamic therapy (PDT), absorbing light in the red and near-infrared regions. acs.org This opens up the possibility of theranostic applications, where the same compound can be used for both imaging and therapy.

Theoretical Prediction of New Osmium Ammine-Biomolecule Interactions

Computational modeling and theoretical chemistry are becoming increasingly powerful tools for predicting and understanding molecular interactions. nsf.govnih.gov Density functional theory (DFT) and other computational methods can be used to predict the binding affinities and reaction pathways of new this compound derivatives with various biomolecules. ulb.ac.bensf.gov These theoretical predictions can guide the rational design of new probes and catalysts, saving significant time and resources in the laboratory. researchgate.net For instance, computational studies can help identify the optimal ligand structures for achieving high specificity towards a particular biological target or for fine-tuning the electronic properties of the osmium center for specific catalytic applications. nsf.gov The synergy between theoretical prediction and experimental validation will be crucial for accelerating the discovery of novel osmium-based tools. nih.gov

Expanding Applications in Structural Biology and Nanotechnology

The unique properties of osmium compounds are also being leveraged in the fields of structural biology and nanotechnology. In structural biology, the development of novel osmium-based agents could lead to new methods for determining the three-dimensional structures of proteins and other macromolecules. core.ac.uk For example, osmium complexes could be used as heavy-atom derivatives for X-ray crystallography or as probes for nuclear magnetic resonance (NMR) spectroscopy.

In nanotechnology, osmium nanoparticles are being explored for a variety of applications, including catalysis and the development of new materials. mdpi.comnih.gov The ability to control the size and shape of osmium nanoparticles allows for the tuning of their physical and chemical properties. oatext.com For instance, osmium nanoparticles supported on polymeric membranes have shown catalytic activity in chemical reductions. nih.gov Future research in this area could lead to the development of novel nanomaterials with applications in areas such as drug delivery, sensing, and electronics. oatext.com

Q & A

Q. What are the critical steps to ensure reproducible synthesis of Osmium ammine-B in laboratory settings?

To achieve reproducible synthesis, researchers must:

  • Document precise stoichiometric ratios, reaction temperatures, and pH conditions.
  • Include detailed purification protocols (e.g., recrystallization or chromatography) to isolate the compound effectively.
  • Validate purity using techniques like NMR, IR spectroscopy, or X-ray crystallography .
  • Reference established literature for known intermediates and confirm their identity through comparative spectral analysis .

Q. What safety protocols are essential when handling this compound to mitigate risks from osmium tetroxide (OsO₄) formation?

  • Conduct reactions in a fume hood with negative pressure to prevent OsO₄ vapor exposure.
  • Use sealed systems or inert atmospheres (e.g., argon) to minimize oxidation of osmium metal or its complexes.
  • Employ personal protective equipment (PPE), including nitrile gloves and gas-tight goggles, and maintain emergency neutralization kits (e.g., using saturated sodium bicarbonate) .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

  • Elemental analysis : Verify empirical formula consistency.
  • Spectroscopy : Use UV-Vis for electronic transitions, IR for ligand vibrations, and mass spectrometry for molecular weight confirmation.
  • Single-crystal X-ray diffraction : Resolve atomic-level structural details.
  • Cross-reference data with published crystallographic databases (e.g., Cambridge Structural Database) to validate novel structures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize byproduct formation?

  • Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, ligand concentration).
  • Use high-throughput screening to test diverse solvent systems and catalysts.
  • Monitor reaction progress in real-time via inline spectroscopy (e.g., Raman or FTIR) to identify transient intermediates .
  • Statistically model outcomes using techniques like LASSO regression to prioritize influential variables .

Q. What advanced statistical methods address false positives in multi-variable studies of this compound’s reactivity?

  • Implement false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust p-values in hypothesis testing, reducing Type I errors in high-throughput datasets .
  • Combine FDR with Bayesian inference to incorporate prior knowledge (e.g., ligand binding affinities) into reactivity predictions.

Q. How should researchers resolve contradictions in literature reports of this compound’s redox properties?

  • Conduct systematic literature reviews with strict inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, validated synthetic routes) .
  • Replicate conflicting experiments under standardized conditions, ensuring raw data transparency and uncertainty quantification .
  • Perform meta-analyses to identify methodological biases (e.g., differences in electrochemical measurement techniques) .

Q. What strategies validate the biological activity of this compound derivatives while ensuring data reliability?

  • Use dose-response assays with positive/negative controls to establish potency thresholds.
  • Apply internal validation (e.g., cross-validation in machine learning models) to predict bioactivity trends.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Figshare .

Q. How can researchers integrate this compound into existing catalytic or medicinal chemistry frameworks?

  • Perform computational docking studies to predict binding modes with biological targets (e.g., enzymes).
  • Compare turnover numbers (TONs) and selectivity metrics with benchmark catalysts (e.g., platinum analogs).
  • Use cheminformatics tools (e.g., PubChem, ChEMBL) to map structure-activity relationships (SAR) across related osmium complexes .

Methodological Best Practices

Q. What criteria should guide the selection of primary literature for this compound research?

  • Prioritize studies with:
  • Full experimental details (e.g., reagent grades, instrument calibration data).
  • Independent validation (e.g., citations in review articles or follow-up studies).
  • Compliance with open-access data policies for reproducibility .

Q. How to design experiments that balance exploratory and hypothesis-driven approaches for this compound studies?

  • Use adaptive trial designs to iteratively refine hypotheses based on preliminary data.
  • Allocate resources to both mechanistic studies (e.g., kinetics) and applied research (e.g., catalytic applications).
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.